JNJ-3534
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-3534; JNJ 3534; JNJ3534; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of JNJ-3534: A Technical Guide to a Potent RORγt Inverse Agonist
For researchers, scientists, and drug development professionals, this in-depth guide details the discovery and development of JNJ-3534 (also known as JNJ-61803534), a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This document provides a comprehensive overview of the compound's pharmacological properties, key experimental methodologies, and the strategic workflow that led to its identification.
This compound emerged from a lead optimization program focused on a series of thiazole amides.[1] The primary goal was to develop a potent RORγt inverse agonist that could overcome the challenge of CYP450 autoinduction observed in earlier compounds.[1] RORγt is a master nuclear transcription factor that orchestrates the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[2][3] As a key driver of the IL-23/IL-17 inflammatory axis, RORγt represents a prime therapeutic target for a variety of autoimmune and inflammatory disorders.
This compound demonstrated high potency in inhibiting RORγt-driven transcription with an IC50 of 9.6 nM.[2] The compound exhibited excellent selectivity for RORγt over the closely related RORα and RORβ isoforms. In preclinical studies, this compound showed significant efficacy in animal models of arthritis and psoriasis.[3] It progressed to a Phase 1 clinical trial in healthy volunteers, where it was well-tolerated in single ascending doses up to 200 mg and demonstrated a long plasma half-life of 164 to 170 hours.[4] Despite this promising early clinical profile, the development of this compound was ultimately discontinued due to findings of embryo-fetal toxicity in rabbits.[5]
This guide synthesizes the available data on this compound to provide a valuable technical resource for those involved in the research and development of novel therapeutics targeting RORγt and other nuclear receptors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Assay/Species | Reference |
| RORγt IC50 | 9.6 nM | RORγt-driven transcription reporter assay (HEK-293T cells) | [2] |
| RORα IC50 | > 2 µM | RORα-driven transcription reporter assay (HEK-293T cells) | |
| RORβ IC50 | > 2 µM | RORβ-driven transcription reporter assay (HEK-293T cells) | |
| IL-17A Inhibition | Not specified | Human CD4+ T cells under Th17 differentiation conditions | [2] |
| IL-17F Inhibition | Not specified | Human CD4+ T cells under Th17 differentiation conditions | [2] |
| IL-22 Inhibition | Not specified | Human CD4+ T cells under Th17 differentiation conditions | [2] |
Table 1: In Vitro Activity of this compound
| Species | Dose | Efficacy Model | Key Findings | Reference |
| Mouse | 3-100 mg/kg BID or 60 mg/kg QD, p.o. | Collagen-Induced Arthritis (CIA) | Dose-dependent attenuation of inflammation, achieving ~90% maximum inhibition of clinical score. | [2] |
| Mouse | 30 and 100 mg/kg, p.o. | Imiquimod-Induced Psoriatic-like Skin Inflammation | Significantly inhibited disease score and dose-dependently inhibited the expression of RORγt-regulated genes (IL-17A, IL-17F, IL-22, IL-23R). | [2] |
| Human | Single ascending doses up to 200 mg | Phase 1 Clinical Trial (Healthy Volunteers) | Well-tolerated; dose-dependent increases in exposure; plasma half-life of 164-170 hours; dose-dependent inhibition of ex vivo stimulated IL-17A production. | [3][4] |
Table 2: In Vivo Efficacy and Clinical Pharmacology of this compound
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of the data and for the design of future studies.
RORγt Radioligand Binding Assay
This protocol outlines a general method for a competitive radioligand binding assay to determine the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt LBD
-
Radioligand (e.g., ³H-labeled known RORγt ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 2 mM DTT)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled known RORγt ligand)
-
Scintillation cocktail
-
Filter plates (e.g., 96-well glass fiber filters)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the recombinant RORγt LBD to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
Th17 Cell Differentiation and IL-17A Production Assay
This protocol describes the in vitro differentiation of human naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A production to assess the inhibitory activity of a test compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin)
-
Anti-CD3 and anti-CD28 antibodies
-
Th17 polarizing cytokines: IL-6, IL-1β, IL-23, TGF-β
-
Neutralizing antibodies: anti-IFN-γ, anti-IL-4
-
Test compound (e.g., this compound)
-
Cell stimulation reagents (e.g., PMA and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
IL-17A ELISA kit or flow cytometry antibodies for intracellular cytokine staining
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17 polarizing cytokine cocktail and neutralizing antibodies to the cell culture medium.
-
Add serial dilutions of the test compound to the wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
On the final day of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
For ELISA: Collect the cell culture supernatants and measure the concentration of IL-17A using a commercially available ELISA kit according to the manufacturer's instructions.
-
For Flow Cytometry: Harvest the cells, fix, and permeabilize them. Stain the cells with a fluorescently labeled anti-IL-17A antibody. Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
Calculate the IC50 of the test compound for the inhibition of IL-17A production.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the drug discovery process is essential for a clear understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and biological evaluation of thiazole-bis-amide inverse agonists of RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
Unveiling the Profile of a CDK20 Inhibitor: A Technical Overview
While specific, in-depth public data on the chemical entity JNJ-7703534 is not available, this guide provides a comprehensive overview of a representative Cyclin-Dependent Kinase 20 (CDK20) inhibitor, ISM042-2-048, to illustrate the chemical structure, properties, and experimental evaluation pertinent to this class of molecules. This information is intended for researchers, scientists, and drug development professionals.
Recent advancements in drug discovery have identified CDK20 as a promising therapeutic target, particularly in the context of hepatocellular carcinoma (HCC).[1][2] The inhibition of CDK20 is suggested to be a viable strategy for cancer treatment.[1]
Chemical Structure and Properties
The foundational step in evaluating a potential therapeutic agent is the characterization of its chemical structure and physicochemical properties.
| Identifier | Value |
| IUPAC Name | N-(5-cyanopyridin-2-yl)-2-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
| Canonical SMILES | CC1=CC(=O)N(C=C1)CC(=O)NC2=NC=C(C=C2)C#N |
| Molecular Formula | C15H12N4O2 |
| Molecular Weight | 280.28 g/mol |
Table 1: Chemical Identifiers for a Representative CDK20 Inhibitor.
The pharmacological properties of a CDK20 inhibitor are critical to understanding its therapeutic potential. The following table summarizes key in-vitro activity and selectivity data for the representative inhibitor ISM042-2-048.[1][2]
| Parameter | Value | Description |
| Binding Constant (Kd) | 566.7 ± 256.2 nM | Measures the affinity of the compound for CDK20. A lower value indicates stronger binding. |
| IC50 (Inhibitory Concentration 50%) | 33.4 ± 22.6 nM | Concentration of the inhibitor required to reduce the enzymatic activity of CDK20 by 50%. |
| Cellular IC50 (Huh7) | 208.7 ± 3.3 nM | Concentration of the inhibitor that reduces the viability of Huh7 (HCC cell line with CDK20 overexpression) by 50%. |
| Cellular IC50 (HEK293) | 1706.7 ± 670.0 nM | Concentration of the inhibitor that reduces the viability of HEK293 (control cell line) by 50%, indicating selectivity. |
Table 2: Pharmacological Properties of a Representative CDK20 Inhibitor (ISM042-2-048). [1][2]
Mechanism of Action and Signaling Pathway
CDK20 has been shown to play a role in immunosuppression within the tumor microenvironment through the activation of the EZH2-NF-κB pathway.[1] This leads to the production of interleukin-6 (IL-6), which in turn induces the expansion of myeloid-derived suppressor cells (MDSCs).[1] By inhibiting CDK20, this signaling cascade can be disrupted, potentially leading to an enhanced anti-tumor immune response.[1]
Figure 1: Simplified signaling pathway of CDK20 in promoting immunosuppression and its inhibition.
Experimental Protocols
The characterization of a novel inhibitor involves a series of well-defined experimental procedures. Below are the methodologies for key assays used in the evaluation of the representative CDK20 inhibitor.
Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of its target kinase.
Figure 2: General workflow for a kinase inhibition assay.
Cellular Viability Assay
This experiment assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., Huh7) and control cell lines (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the CDK20 inhibitor.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to the wells.
-
Signal Measurement: The luminescence or fluorescence, which correlates with the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting cell viability against the inhibitor concentration.
This guide provides a framework for understanding the key characteristics of a CDK20 inhibitor, using a publicly documented example as a surrogate for the requested, but unavailable, data on JNJ-7703534. The methodologies and data presented are representative of the initial stages of drug discovery and development for this class of compounds.
References
- 1. AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The RORγt Inverse Agonist JNJ-61803534: A Technical Overview of its Impact on RORγt-Driven Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potent and selective Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonist, JNJ-61803534. The document elucidates the core mechanism of action, presents key quantitative data on its efficacy and selectivity, and outlines the experimental methodologies used to characterize its effects on RORγt-driven transcription and downstream cellular functions.
Core Mechanism of Action: Inhibition of RORγt-Mediated Transcription
JNJ-61803534 is a small molecule that functions as an inverse agonist of RORγt, a master transcriptional regulator of T helper 17 (Th17) cell differentiation and function.[1][2] Th17 cells are key drivers of inflammation in several autoimmune diseases through their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1]
Unlike a neutral antagonist which would simply block the binding of an agonist, an inverse agonist like JNJ-61803534 reduces the constitutive activity of the receptor. It binds to the RORγt ligand-binding domain, inducing a conformational change that promotes the recruitment of co-repressors and dismisses co-activators. This action actively represses the transcription of RORγt target genes, thereby inhibiting the differentiation of Th17 cells and suppressing the production of their signature inflammatory cytokines.
The signaling pathway diagram below illustrates the central role of RORγt in the IL-23/IL-17 axis and the point of intervention for JNJ-61803534.
Quantitative Data on Efficacy and Selectivity
The potency and selectivity of JNJ-61803534 have been characterized through a series of in vitro assays. The data demonstrates its high affinity for RORγt and its specific inhibitory effects on Th17 cell function.
| Parameter | Assay Type | Cell Type | Value | Reference |
| IC50 | RORγt-driven Transcription | HEK-293 T cells | 9.6 nM | [3] |
| Selectivity | RORα-driven Transcription | HEK-293 T cells | >2 µM | |
| Selectivity | RORβ-driven Transcription | HEK-293 T cells | >2 µM | |
| Inhibition | IL-17A Production | Human CD4+ T cells | Dose-dependent | [3] |
| Inhibition | IL-17F Production | Human CD4+ T cells | Dose-dependent | [3] |
| Inhibition | IL-22 Production | Human CD4+ T cells | Dose-dependent | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard industry practices for characterizing RORγt inverse agonists.
RORγt Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are cultured under standard conditions. Cells are then co-transfected with two plasmids: one encoding the human RORγt protein and a second containing a luciferase reporter gene under the control of a promoter with RORγt response elements.
-
Compound Treatment: Following transfection, cells are seeded into 96-well plates. JNJ-61803534 is serially diluted to a range of concentrations and added to the cells.
-
Incubation: The plates are incubated for a period of 18-24 hours to allow for the compound to exert its effect on RORγt and for the subsequent expression of the luciferase reporter gene.
-
Luminescence Reading: A luciferase assay reagent is added to the wells, which lyses the cells and provides the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the transcriptional activity of RORγt, is measured using a plate-based luminometer.
-
Data Analysis: The luminescence data is normalized to a vehicle control (e.g., DMSO). The IC50 value, representing the concentration of JNJ-61803534 that causes 50% inhibition of RORγt transcriptional activity, is calculated using a non-linear regression analysis.
Human Th17 Cell Differentiation and Cytokine Production Assay
This assay assesses the impact of JNJ-61803534 on the differentiation of primary human T cells into Th17 cells and their subsequent production of inflammatory cytokines.
Methodology:
-
T Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture and Differentiation: The isolated T cells are cultured in the presence of T cell receptor (TCR) stimulating antibodies (anti-CD3 and anti-CD28) and a cocktail of cytokines that promote Th17 differentiation (e.g., IL-1β, IL-6, IL-23, and TGF-β).
-
Compound Treatment: JNJ-61803534 is added to the cultures at various concentrations at the initiation of the differentiation process.
-
Cytokine Analysis:
-
Intracellular Staining: After 3-5 days of culture, the cells are restimulated for a short period (4-6 hours) with agents like PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). This allows for the accumulation of cytokines within the cells. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies specific for IL-17A, IL-17F, and IL-22. The percentage of cells expressing these cytokines is then quantified by flow cytometry.
-
Supernatant Analysis: Alternatively, the cell culture supernatants can be collected before restimulation, and the concentration of secreted cytokines can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
-
Conclusion
JNJ-61803534 is a potent and selective RORγt inverse agonist that effectively suppresses RORγt-driven transcription. This leads to a dose-dependent inhibition of key pro-inflammatory cytokines produced by Th17 cells. The data and methodologies presented in this guide underscore the therapeutic potential of targeting RORγt with small molecule inverse agonists for the treatment of IL-17-mediated autoimmune and inflammatory diseases.
References
Preclinical Pharmacology of JNJ-3534: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of JNJ-3534 (also known as JNJ-61803534), a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound was investigated for the treatment of autoimmune and inflammatory diseases, with a primary focus on psoriasis. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action
This compound is a small molecule that functions as a RORγt inverse agonist.[1][2] RORγt is a nuclear transcription factor that is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][3] The IL-23/IL-17 axis, in which RORγt plays a central role, is implicated in the pathophysiology of numerous autoimmune diseases.[1][2] By binding to RORγt, this compound inhibits its transcriptional activity, thereby downregulating the expression of RORγt-regulated genes and suppressing Th17-mediated inflammation.[1][2]
RORγt Signaling Pathway in Th17 Differentiation
The following diagram illustrates the signaling cascade leading to Th17 cell differentiation and the point of intervention for this compound.
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrated potent inverse agonist activity on RORγt and high selectivity against the closely related isoforms RORα and RORβ.
| Assay Type | Target | Cell Line | IC50 (nM) |
| 1-Hybrid Reporter Assay | RORγt | HEK-293T | 9.6 |
| 1-Hybrid Reporter Assay | RORα | HEK-293T | >2000 |
| 1-Hybrid Reporter Assay | RORβ | HEK-293T | >2000 |
Functional Cellular Assays
This compound effectively inhibited the production of Th17-associated cytokines in human CD4+ T cells without impacting Th1 or regulatory T cell (Treg) differentiation and function.[1][2]
| Assay | Cell Type | Cytokine/Marker | IC50 (nM) |
| Th17 Differentiation | Human CD4+ T cells | IL-17A | 14 |
| Th17 Differentiation | Human CD4+ T cells | IL-17F | 16 |
| Th17 Differentiation | Human CD4+ T cells | IL-22 | 20 |
| Th1 Differentiation | Human CD4+ T cells | IFNγ | >1000 |
| Treg Differentiation | Human CD4+ T cells | FOXP3 | No significant effect |
Experimental Protocols
-
Cell Line: HEK-293T cells.
-
Transfection: Cells were transfected with vectors encoding the GAL4 DNA binding domain fused to the ligand-binding domain of RORγt, RORα, or RORβ, along with a luciferase reporter vector.
-
Treatment: Transfected cells were incubated overnight with this compound, starting at a concentration of 2 µM with three-fold serial dilutions.
-
Readout: Luciferase activity was measured to determine the inhibition of ROR-driven transcription.[1]
-
Cell Isolation: Total CD4+ T cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Th17 Differentiation: CD4+ T cells were cultured under Th17 polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFNγ/IL-4 antibodies) in the presence of varying concentrations of this compound.
-
Th1 Differentiation: CD4+ T cells were cultured under Th1 polarizing conditions (e.g., with anti-CD3/CD28, IL-12, and anti-IL-4 antibodies) with this compound.
-
Treg Differentiation: CD4+ T cells were cultured under Treg polarizing conditions (e.g., with anti-CD3/CD28 and TGF-β) with this compound.
-
Readout: After several days of culture, cytokine levels in the supernatant were measured by ELISA, and gene expression (e.g., FOXP3) was assessed by qPCR.[1]
In Vivo Pharmacology
Mouse Collagen-Induced Arthritis (CIA) Model
This compound demonstrated dose-dependent efficacy in the CIA model, a common preclinical model for rheumatoid arthritis.
| Dose (mg/kg) | Administration | Efficacy |
| 3-100 | Oral (BID) | Dose-dependent attenuation of inflammation, achieving ~90% maximum inhibition of clinical score.[2] |
| 60 | Oral (QD) | Significant reduction in clinical arthritis scores and hind paw histopathology. |
Imiquimod-Induced Psoriasis-like Skin Inflammation Model
In a mouse model of psoriasis, this compound significantly reduced skin inflammation and the expression of RORγt-regulated genes.[1][2]
| Dose (mg/kg) | Administration | Efficacy |
| 30 and 100 | Oral | Dose-dependent reduction in disease scores (thickness, redness, scaling). Significant inhibition of IL-17A, IL-17F, and IL-22 gene expression in the skin.[1] |
Experimental Protocols
-
Animals: BALB/c mice.
-
Induction: A daily topical dose of imiquimod cream was applied to the shaved back and ear of the mice for several consecutive days to induce a psoriasis-like phenotype.
-
Treatment: this compound was administered orally at doses of 30 and 100 mg/kg.
-
Readouts:
-
Clinical Scoring: Skin thickness, redness, and scaling were scored daily.
-
Gene Expression: At the end of the study, skin samples were collected for qPCR analysis of RORγt target genes (e.g., IL-17A, IL-17F, IL-22, IL-23R).[1]
-
Pharmacokinetics and Safety Pharmacology
Preclinical Pharmacokinetics
Pharmacokinetic parameters were evaluated in preclinical species, though detailed data from these studies are not extensively published. The compound was developed as an oral formulation.[1][2]
Preclinical Safety
-
Genetic Toxicity: JNJ-61803534 was found to be negative in a battery of in vitro (Ames test, mammalian cell micronucleus test) and in vivo (rat bone marrow micronucleus test) genotoxicity assays.
-
1-Month GLP Toxicology Studies:
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Findings: The studies identified well-tolerated doses.[1][2] A dose-dependent and reversible increase in lymphocyte apoptosis in the thymus was observed in both species, which is consistent with the known role of RORγt in thymocyte survival. This was considered a non-adverse finding.
-
NOAEL (No-Observed-Adverse-Effect-Level) in Dogs: 3 mg/kg/day.
-
Human Pharmacokinetics (Phase 1)
A Phase 1, randomized, double-blind, single ascending dose (SAD) study was conducted in healthy volunteers (NCT03139500).
| Parameter | Value |
| Tolerated Dose | Well-tolerated in single ascending doses up to 200 mg.[1][2] |
| Exposure | Dose-dependent increases in exposure upon oral dosing.[1][2] |
| Plasma Half-life (T1/2) | 164 to 170 hours.[1][2] |
| Target Engagement | Dose-dependent inhibition of ex vivo stimulated IL-17A production in whole blood was observed.[1][2] |
Summary and Conclusion
This compound is a potent and selective RORγt inverse agonist that effectively suppresses the Th17 pathway in vitro and demonstrates significant efficacy in preclinical models of arthritis and psoriasis.[1][2] The compound exhibited an acceptable preclinical safety profile, supporting its progression into human clinical trials.[1][2] A Phase 1 study in healthy volunteers showed that this compound was well-tolerated with a long plasma half-life and demonstrated clear evidence of in vivo target engagement.[1][2] While the development of this compound was discontinued, the preclinical and early clinical data provide valuable insights into the therapeutic potential and pharmacological considerations for targeting the RORγt pathway in immune-mediated diseases.
References
JNJ-61803534: A Technical Overview of its Selectivity for RORγt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JNJ-61803534, a potent, orally active inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). JNJ-61803534 has been investigated for its therapeutic potential in autoimmune diseases, particularly psoriasis, owing to its ability to modulate the IL-23/IL-17 pathway. A critical aspect of its preclinical characterization is its selectivity for RORγt over the closely related nuclear receptor isoforms, RORα and RORβ, which is crucial for minimizing off-target effects.
Quantitative Selectivity Profile of JNJ-61803534
The selectivity of JNJ-61803534 was determined by assessing its inhibitory activity against RORγt, RORα, and RORβ. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cellular assays.
| Target Receptor | IC50 Value | Fold Selectivity (vs. RORγt) |
| RORγt | 9.6 ± 6 nM | - |
| RORα | > 2000 nM (> 2 µM) | > 208-fold |
| RORβ | > 2000 nM (> 2 µM) | > 208-fold |
Data sourced from Xue et al. (2021).[1][2]
The data clearly demonstrates that JNJ-61803534 is a highly selective inhibitor of RORγt, with at least a 208-fold greater potency for RORγt compared to RORα and RORβ.[1][2]
RORγt Signaling Pathway and Point of Intervention
RORγt is a master transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). JNJ-61803534 acts as an inverse agonist, binding to the ligand-binding domain of RORγt and repressing its transcriptional activity.
References
An In-Depth Technical Guide to JNJ-77242113 (Bersacapib): A Novel Oral Peptide Inhibitor of the IL-23 Receptor for Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-77242113 (also known as bersacapib) is a first-in-class, orally available, targeted peptide antagonist of the interleukin-23 (IL-23) receptor. The IL-23/T-helper 17 (Th17) cell axis is a critical pathogenic pathway in a number of autoimmune and inflammatory diseases. By selectively blocking IL-23 receptor signaling, JNJ-77242113 offers a promising new therapeutic modality for conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to JNJ-77242113.
Mechanism of Action
JNJ-77242113 is a potent and selective peptide that binds to the IL-23 receptor with high affinity, thereby inhibiting downstream signaling. The IL-23 receptor is a heterodimer composed of the IL-12Rβ1 subunit (shared with the IL-12 receptor) and the IL-23R subunit (unique to the IL-23 receptor). Upon binding of IL-23, the receptor complex activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, primarily through JAK2 and TYK2, leading to the phosphorylation of STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes that drive the differentiation, survival, and function of Th17 cells. These cells produce pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which are key mediators of inflammation and tissue damage in autoimmune diseases.
JNJ-77242113 selectively inhibits IL-23-mediated signaling without affecting IL-12 signaling, which is important for host defense against intracellular pathogens.[1][2] This selectivity is a key differentiating feature of JNJ-77242113.
Preclinical Data
JNJ-77242113 has demonstrated potent and selective inhibition of the IL-23 pathway in a range of preclinical models.
In Vitro Potency
The in vitro activity of JNJ-77242113 has been characterized in various cell-based assays.
| Parameter | Value | Cell Type/Assay | Reference |
| Binding Affinity (KD) | 7.1 pM | IL-23 Receptor | [1] |
| IC50 (IL-23 Signaling) | 5.6 pM | Human cells | [1] |
| IC50 (IFNγ production) | 18.4 pM | NK cells | [1] |
| IC50 (IFNγ production) | 11 pM | Healthy donor blood | [1] |
| IC50 (IFNγ production) | 9 pM | Psoriasis patient blood | [1] |
In Vivo Efficacy
JNJ-77242113 has shown efficacy in rodent models of autoimmune diseases.
In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, oral administration of JNJ-77242113 attenuated disease parameters at doses of ≥ 0.3 mg/kg/day.[1] This model recapitulates features of inflammatory bowel disease.
In an IL-23-induced skin inflammation model in rats, oral JNJ-77242113 inhibited skin thickening and the induction of IL-17A, IL-17F, and IL-22 genes.[1] This demonstrates the systemic pharmacodynamic activity of the compound.
Clinical Data
JNJ-77242113 has been evaluated in clinical trials for moderate-to-severe plaque psoriasis.
Phase 2b FRONTIER 1 Trial
The FRONTIER 1 trial was a randomized, placebo-controlled, dose-ranging study in patients with moderate-to-severe plaque psoriasis.[3]
| Dose | PASI 75 at Week 16 (%) | PASI 90 at Week 16 (%) | PASI 100 at Week 16 (%) | IGA 0/1 at Week 16 (%) | IGA 0 at Week 16 (%) | Reference |
| Placebo | 9 | - | - | - | - | [3] |
| 25 mg QD | 37 | - | - | - | - | [3] |
| 25 mg BID | 51 | - | - | - | - | [3] |
| 50 mg QD | 58 | - | - | - | - | [3] |
| 100 mg QD | 65 | - | - | - | - | [3] |
| 100 mg BID | 79 | 59.5 | 40.5 | 64.3 | 45.2 | [3][4] |
FRONTIER 2 Long-Term Extension Study
The FRONTIER 2 study evaluated the long-term efficacy and safety of JNJ-77242113. High rates of skin clearance were maintained through 52 weeks.[4][5]
| Dose | PASI 75 at Week 52 (%) | PASI 90 at Week 52 (%) | PASI 100 at Week 52 (%) | IGA 0/1 at Week 52 (%) | IGA 0 at Week 52 (%) | Reference |
| 100 mg BID | 76.2 | 64.3 | 40.5 | 73.8 | 42.9 | [4] |
Safety Profile
Across the FRONTIER 1 and 2 trials, JNJ-77242113 was generally well-tolerated. The most common adverse events were nasopharyngitis, upper respiratory tract infection, and COVID-19.[3][5] There was no evidence of a dose-dependent increase in adverse events.[3][5]
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model is used to induce a chronic colitis that mimics aspects of inflammatory bowel disease.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction: Following a 24-hour fast, rats are anesthetized. A solution of TNBS in ethanol is instilled into the colon via a catheter inserted into the rectum.
-
Treatment: JNJ-77242113 or vehicle is administered orally, typically starting on the day of induction and continuing daily.
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding. At the end of the study, the colon is excised, and macroscopic damage is scored. Histological analysis and measurement of inflammatory markers like myeloperoxidase are also performed.
IL-23-Induced Skin Inflammation in Rats
This model assesses the in vivo pharmacodynamic effect of JNJ-77242113 on IL-23-mediated skin inflammation.
Methodology:
-
Animals: Typically, rats are used for this model.
-
Treatment: Animals are pre-treated with oral JNJ-77242113 or vehicle.
-
Induction: Recombinant IL-23 is injected intradermally into the ear pinna of anesthetized rats. The contralateral ear may be injected with vehicle as a control.
-
Assessment: Ear thickness is measured at baseline and at various time points after IL-23 injection using a digital caliper. At the end of the experiment, ear tissue is collected for histological analysis and for measuring the gene expression of inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22) by qPCR.
Ex Vivo IL-23-Stimulated IFNγ Production in Human Whole Blood
This assay is used to evaluate the pharmacodynamic activity of JNJ-77242113 in a clinically relevant matrix.
Methodology:
-
Sample Collection: Whole blood is collected from healthy volunteers or patients at baseline and at various time points after oral administration of JNJ-77242113.
-
Stimulation: Aliquots of whole blood are stimulated with an optimal concentration of recombinant human IL-23. An unstimulated control is included.
-
Incubation: The blood is incubated for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Analysis: After incubation, plasma is separated by centrifugation. The concentration of IFNγ in the plasma is quantified using a validated immunoassay, such as an ELISA. The inhibition of IL-23-induced IFNγ production is calculated by comparing the levels in post-dose samples to pre-dose samples.
Future Directions
The robust preclinical and clinical data for JNJ-77242113 in psoriasis have paved the way for its investigation in other IL-23-mediated autoimmune diseases. Clinical trials are ongoing or planned for psoriatic arthritis, ulcerative colitis, and Crohn's disease. The development of a potent and selective oral therapy targeting the IL-23 receptor has the potential to significantly improve the treatment landscape for these chronic and debilitating conditions.
References
- 1. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Pharmacokinetic, Pharmacodynamic, and Safety Data of Targeted Oral Peptide JNJ-2113 Published in Scientific Reports - BioSpace [biospace.com]
- 3. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]
- 5. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
An In-depth Technical Guide to the Pharmacodynamics of JNJ-77242113 (icotrokinra)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of JNJ-77242113, also known as icotrokinra (formerly JNJ-2113). JNJ-77242113 is a first-in-class, orally administered, targeted peptide designed to selectively inhibit the interleukin-23 (IL-23) receptor, a key mediator in the pathogenesis of several immune-mediated inflammatory diseases.[1][2][3][4][5]
Core Mechanism of Action
JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[1][6][7] By binding with high affinity to the IL-23 receptor, it effectively blocks the downstream signaling cascade initiated by the cytokine IL-23.[1][7] This targeted action prevents the differentiation, survival, and activation of T helper 17 (Th17) cells, which are critical in the inflammatory process of diseases such as psoriasis and inflammatory bowel disease.[1] A key feature of JNJ-77242113's selectivity is its ability to inhibit IL-23 signaling without affecting the related IL-12 pathway.[6][7]
Below is a diagram illustrating the targeted mechanism of action of JNJ-77242113.
Caption: Mechanism of action of JNJ-77242113 in inhibiting the IL-23 signaling pathway.
Quantitative Pharmacodynamic Parameters
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of JNJ-77242113.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell/System | Source |
| Binding Affinity (KD) | 7.1 pM | IL-23 Receptor | [6][7] |
| IC50 (IL-23 Signaling) | 5.6 pM | Human Cells | [6][7] |
| IC50 (IFNγ Production) | 18.4 pM | NK Cells | [6][7] |
| IC50 (IFNγ Production) | 11 pM | Whole Blood (Healthy Donors) | [6][7] |
| IC50 (IFNγ Production) | 9 pM | Whole Blood (Psoriasis Patients) | [6][7] |
| IL-12 Signaling Impact | No impact | Human Cells | [6][7] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Dosage | Key Findings | Source |
| Rat TNBS-Induced Colitis | ≥ 0.3 mg/kg/day (oral) | Attenuation of disease parameters | [6][7] |
| Rat IL-23-Induced Skin Inflammation | Not specified | Inhibition of skin thickening and IL-17A, IL-17F, and IL-22 gene induction | [6][7] |
| Rat Ex Vivo IL-17A Production | Dose-dependent | Inhibition of IL-23-stimulated IL-17A production in blood | [6][7] |
Table 3: Clinical Pharmacodynamic Outcomes (FRONTIER 1 & 2 Studies - Psoriasis)
| Dosage (Oral) | PASI 75 Response (Week 16) | PASI 75 Response (Week 52) | Source |
| 25 mg QD | 37% | Maintained | [8] |
| 25 mg BID | 51% | Maintained | [8] |
| 50 mg QD | 58% | Maintained | [8] |
| 100 mg QD | 65% | Maintained | [8] |
| 100 mg BID | 79% | 76.2% | [3][8] |
| Placebo | Not specified | - | [8] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that characterized the pharmacodynamics of JNJ-77242113 are outlined below.
IL-23 Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (KD) of JNJ-77242113 to the human IL-23 receptor.
-
Methodology: A surface plasmon resonance (SPR) or a similar biophysical interaction analysis technique is typically employed. Recombinant human IL-23 receptor protein is immobilized on a sensor chip. Various concentrations of JNJ-77242113 are then flowed over the chip, and the association and dissociation rates are measured. The equilibrium dissociation constant (KD) is calculated from these rates.
IL-23-Induced Signaling Inhibition Assay (pSTAT3)
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of JNJ-77242113 on IL-23-induced proximal signaling.[7]
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated.[7]
-
Cells are pre-incubated with varying concentrations of JNJ-77242113.
-
Recombinant human IL-23 is added to stimulate the cells.
-
Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
The levels of pSTAT3 are quantified using flow cytometry.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of JNJ-77242113.
-
Below is a workflow diagram for the pSTAT3 inhibition assay.
Caption: Experimental workflow for the IL-23-induced pSTAT3 inhibition assay.
Ex Vivo Cytokine Production Assay (IFNγ and IL-17A)
-
Objective: To assess the inhibitory effect of JNJ-77242113 on IL-23-stimulated cytokine production in whole blood.[6][7]
-
Methodology:
-
Whole blood samples are collected from healthy volunteers or patients.[6][7]
-
Aliquots of whole blood are pre-incubated with different concentrations of JNJ-77242113.
-
The blood is then stimulated with recombinant human IL-23 to induce the production of cytokines such as Interferon-gamma (IFNγ) or IL-17A.[6][7]
-
After an incubation period, plasma is separated, and the concentration of the target cytokine is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
The IC50 is calculated based on the dose-dependent inhibition of cytokine production.
-
Rat Model of TNBS-Induced Colitis
-
Objective: To evaluate the in vivo efficacy of orally administered JNJ-77242113 in a preclinical model of inflammatory bowel disease.[6][7]
-
Methodology:
-
Colitis is induced in rats by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
-
Rats are treated with various oral doses of JNJ-77242113 or a vehicle control.
-
Disease parameters are monitored, which may include body weight, stool consistency, and colon length and weight at the end of the study.
-
Histological analysis of colon tissue is performed to assess inflammation and tissue damage.
-
The efficacy of JNJ-77242113 is determined by its ability to ameliorate these disease parameters compared to the vehicle control group.
-
The logical relationship for assessing preclinical in vivo efficacy is depicted below.
Caption: Logical workflow for preclinical in vivo efficacy studies.
Clinical Development and Pharmacodynamic Insights
JNJ-77242113 has undergone extensive clinical evaluation, most notably in the FRONTIER 1 and 2 (Phase 2b, psoriasis), ANTHEM-UC (Phase 2b, ulcerative colitis), and the ICONIC program (Phase 3, psoriasis and psoriatic arthritis) studies.[3][4][9][10][11] These trials have demonstrated a clear dose-response relationship between oral JNJ-77242113 and clinical efficacy in patients with moderate-to-severe plaque psoriasis.[8] The long-term extension studies have further shown sustained efficacy and a consistent safety profile.[3] Pharmacodynamic analyses from these trials have confirmed that treatment with JNJ-77242113 leads to a reduction in psoriasis-related inflammatory proteins in the skin, indicating a normalization of the inflammatory environment.[12] The successful clinical outcomes, underpinned by the potent and selective pharmacodynamic profile of JNJ-77242113, have led to a New Drug Application submission to the U.S. FDA for the treatment of moderate-to-severe plaque psoriasis in adults and adolescents.[4][5]
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 4. Johnson & Johnson announces positive week 28 results from phase 2b ANTHEM-UC study of icotrokinra in adults with moderately to severely active ulcerative colitis [pharmabiz.com]
- 5. Johnson & Johnson seeks first icotrokinra U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [jnj.com]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. livderm.org [livderm.org]
- 9. A Study of JNJ-77242113 in Participants With Moderate-to-severe Plaque Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of a P2X7 Antagonist in HEK293T Cells
Topic: In Vitro Assay Protocol for a P2X7 Antagonist using HEK293T Cells Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses.[1][2][3] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and efflux of K⁺.[3] This prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da, and triggering downstream signaling cascades. These cascades include the activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines like IL-1β, and in some cases, apoptosis and cell death.[1][2]
Due to its involvement in various inflammatory and neurological disorders, the P2X7 receptor is a significant target for drug discovery.[4][5] Several pharmaceutical companies, including Janssen, have developed potent and selective P2X7 receptor antagonists. While the specific compound "JNJ-3534" appears to be associated with RORγt antagonism in some databases[6][7], Janssen has developed a series of P2X7 antagonists with similar nomenclature, such as JNJ-47965567, JNJ-54175446, and JNJ-55308942.[5][8][9] This protocol describes a general method for evaluating the in vitro potency of such a P2X7 antagonist using Human Embryonic Kidney 293T (HEK293T) cells stably expressing the human P2X7 receptor.
The described assay utilizes the fluorescent dye YO-PRO-1, which is permeable through the pore formed by activated P2X7 receptors.[10] The increase in intracellular fluorescence upon ATP stimulation serves as a direct measure of P2X7 receptor activity. The inhibitory effect of a P2X7 antagonist can be quantified by its ability to reduce this ATP-induced YO-PRO-1 uptake.
P2X7 Receptor Signaling Pathway
The binding of extracellular ATP to the P2X7 receptor initiates a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.
Caption: P2X7 receptor signaling cascade upon ATP binding and its inhibition.
Experimental Protocols
This section provides detailed protocols for the culture of HEK293T cells expressing the P2X7 receptor and the subsequent YO-PRO-1 uptake assay to determine the potency of a P2X7 antagonist.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293T/hP2X7 Cells | In-house/ATCC | N/A |
| DMEM, high glucose | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| DPBS (Ca²⁺/Mg²⁺ free) | Thermo Fisher Scientific | 14190144 |
| 96-well black, clear bottom plates | Corning | 3603 |
| YO-PRO-1 Iodide | Thermo Fisher Scientific | Y3603 |
| ATP disodium salt hydrate | Sigma-Aldrich | A2383 |
| JNJ P2X7 Antagonist | In-house/Vendor | N/A |
| DMSO | Sigma-Aldrich | D2650 |
Cell Culture
-
Maintain HEK293T cells stably expressing the human P2X7 receptor (HEK293T/hP2X7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL Geneticin (G418) for selection.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days, or when they reach 80-90% confluency. Detach cells using Trypsin-EDTA.
YO-PRO-1 Uptake Assay Protocol
This protocol is adapted from established methods for measuring P2X7-mediated dye uptake.[10][11]
-
Cell Seeding:
-
Harvest HEK293T/hP2X7 cells and resuspend in complete culture medium without G418.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the JNJ P2X7 antagonist in 100% DMSO.
-
Perform serial dilutions of the antagonist in assay buffer (e.g., HBSS or a low-divalent cation saline solution) to achieve the desired final concentrations. The final DMSO concentration in the well should be ≤ 0.5%.
-
-
Assay Procedure:
-
Gently wash the cells twice with 100 µL/well of pre-warmed assay buffer.
-
Add 50 µL of the diluted JNJ P2X7 antagonist or vehicle control to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature or 37°C.
-
Prepare a 2X working solution of ATP and YO-PRO-1 in the assay buffer. The final concentration in the well should be the EC₅₀ to EC₈₀ for ATP (typically in the mM range for P2X7) and 1 µM for YO-PRO-1.
-
Add 50 µL of the 2X ATP/YO-PRO-1 solution to all wells, including controls.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Use an excitation wavelength of ~491 nm and an emission wavelength of ~509 nm for YO-PRO-1.
-
Experimental Workflow
The following diagram outlines the major steps in the YO-PRO-1 uptake assay.
Caption: Step-by-step workflow for the P2X7 antagonist assay.
Data Presentation and Analysis
The potency of the P2X7 antagonist is determined by its ability to inhibit the ATP-induced YO-PRO-1 uptake. The rate of fluorescence increase over time is calculated for each concentration of the antagonist.
Quantitative Data Summary
The following table presents example data for a representative JNJ P2X7 antagonist. The IC₅₀ value is the concentration of the antagonist that inhibits 50% of the maximal ATP-induced response. Potent P2X7 antagonists developed by Janssen have been reported to have low nanomolar potency.[9]
| Compound | Target | Cell Line | Assay Type | Agonist (ATP) Conc. | IC₅₀ (nM) |
| JNJ P2X7 Antagonist | Human P2X7 | HEK293T/hP2X7 | YO-PRO-1 Uptake | 1 mM | 10 |
| A-804598 (Reference) | Human P2X7 | HEK293 | YO-PRO-1 Uptake | 1 mM | 11 |
Note: Data are for illustrative purposes and should be determined experimentally.
Data Analysis and IC₅₀ Determination
-
Calculate the rate of YO-PRO-1 uptake for each well by determining the slope of the linear portion of the kinetic fluorescence curve.
-
Normalize the data:
-
The "0% inhibition" control is the rate of uptake in the presence of ATP and vehicle (DMSO).
-
The "100% inhibition" control is the rate of uptake in the absence of ATP (basal fluorescence).
-
-
Plot the normalized response (as a percentage of the maximum) against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
The logical relationship for calculating the antagonist's effect is shown below.
References
- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. JNJ 3534 - AdisInsight [adisinsight.springer.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 11. AID 480071 - Antagonist activity at human P2X7R expressed in HEK293 cells assessed as inhibition of ATP-induced YO-PRO-1 uptake - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Bioactivity of JNJ-77242135 (JNJ-77242113) in a Whole Blood Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-77242135, now identified as JNJ-77242113, is a potent and selective oral peptide inhibitor targeting the Interleukin-23 (IL-23) receptor. The IL-23/IL-17 axis is a critical signaling pathway implicated in the pathogenesis of several autoimmune and inflammatory diseases. Consequently, accurate measurement of JNJ-77242113 bioactivity in a physiologically relevant matrix like whole blood is crucial for preclinical and clinical development.
These application notes provide a detailed protocol for a whole blood assay to quantify the inhibitory activity of JNJ-77242113 on the IL-23 signaling pathway. The primary endpoint of this assay is the inhibition of IL-23-stimulated Interferon-gamma (IFNγ) production by immune cells within a whole blood sample.
Principle of the Assay
This assay is based on the principle of ex vivo stimulation of whole blood with recombinant human IL-23 (rhIL-23). In the absence of an inhibitor, rhIL-23 will bind to its receptor on responsive immune cells (e.g., T cells, NK cells), triggering a downstream signaling cascade that results in the production and secretion of IFNγ. JNJ-77242113, as an IL-23 receptor antagonist, will compete with rhIL-23 for receptor binding, thereby inhibiting the downstream signaling and subsequent IFNγ production in a dose-dependent manner. The concentration of IFNγ in the plasma supernatant is then quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The following diagram illustrates the IL-23 signaling pathway and the mechanism of inhibition by JNJ-77242113.
Caption: IL-23 Signaling Pathway and JNJ-77242113 Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the whole blood assay.
Caption: Whole Blood Assay Experimental Workflow.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| JNJ-77242113 | Synthesized/Provided | N/A |
| Recombinant Human IL-23 (rhIL-23) | R&D Systems | 1290-IL |
| Human IFNγ DuoSet ELISA Kit | R&D Systems | DY285B |
| Sodium Heparin Vacutainer Tubes | BD Biosciences | 367874 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO (Cell Culture Grade) | Sigma-Aldrich | D2650 |
| 96-well Round Bottom Plates | Corning | 3799 |
Experimental Protocol
1. Preparation of Reagents
-
JNJ-77242113 Stock Solution: Prepare a 10 mM stock solution of JNJ-77242113 in 100% DMSO. Store at -20°C.
-
Working Solutions of JNJ-77242113: Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.1%.
-
rhIL-23 Stock Solution: Reconstitute lyophilized rhIL-23 in sterile PBS containing 0.1% BSA to a stock concentration of 10 µg/mL. Aliquot and store at -80°C.
-
rhIL-23 Working Solution: Dilute the rhIL-23 stock solution in RPMI 1640 medium to a working concentration that will yield a final concentration of 10 ng/mL in the assay. The optimal concentration may need to be determined empirically.
-
Assay Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
2. Whole Blood Collection
-
Collect whole blood from healthy human donors into sodium heparin-containing vacutainer tubes.
-
Use the blood within 2 hours of collection. Gently mix the blood by inversion before use.
3. Assay Procedure
-
Add 180 µL of fresh whole blood to each well of a 96-well round-bottom plate.
-
Add 10 µL of the appropriate JNJ-77242113 working solution or vehicle control (RPMI with the same final DMSO concentration) to the wells.
-
Mix gently by pipetting and pre-incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of the rhIL-23 working solution (for stimulated wells) or RPMI medium (for unstimulated control wells) to the appropriate wells.
-
Mix gently and incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant (approximately 80-100 µL) without disturbing the cell pellet.
-
The plasma samples can be stored at -80°C until IFNγ measurement.
4. Measurement of IFNγ
-
Quantify the concentration of IFNγ in the plasma supernatants using a commercially available Human IFNγ ELISA kit, following the manufacturer's instructions.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (IFNγ_inhibitor - IFNγ_unstimulated) / (IFNγ_stimulated - IFNγ_unstimulated)] * 100
-
-
Generate Dose-Response Curve:
-
Plot the Percent Inhibition against the logarithm of the JNJ-77242113 concentration.
-
-
Determine IC₅₀:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response curve to a four-parameter logistic equation.
-
Table 1: Example Data for IC₅₀ Determination of JNJ-77242113
| JNJ-77242113 (nM) | Log [JNJ-77242113] | Mean IFNγ (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | N/A | 50.2 | 8.5 | N/A |
| 0 (Stimulated) | N/A | 850.6 | 45.2 | 0 |
| 0.01 | -2.00 | 835.1 | 38.9 | 1.9 |
| 0.1 | -1.00 | 750.3 | 30.1 | 12.5 |
| 1 | 0.00 | 480.7 | 25.6 | 46.2 |
| 10 | 1.00 | 150.4 | 15.3 | 87.5 |
| 100 | 2.00 | 65.8 | 9.8 | 98.1 |
| 1000 | 3.00 | 55.1 | 7.2 | 99.4 |
Calculated IC₅₀: ~1.2 nM (This is example data and the actual IC₅₀ should be determined experimentally).
Conclusion
This application note provides a robust and reproducible method for assessing the bioactivity of the IL-23 receptor inhibitor, JNJ-77242113, in a human whole blood assay. The protocol is designed to be a starting point and may require optimization for specific laboratory conditions and donor variability. This assay is a valuable tool for the characterization of JNJ-77242113 and other potential inhibitors of the IL-23 pathway in a physiologically relevant context.
Application Notes and Protocols for JNJ-77242113 (Icotrokinra) in an Imiquimod-Induced Psoriasis Mouse Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-77242113 (formerly JNJ-3534, also known as Icotrokinra), an oral IL-23 receptor antagonist peptide, in the widely used imiquimod-induced psoriasis mouse model. This model is a robust and reproducible method for studying the inflammatory pathways of psoriasis and for the preclinical evaluation of novel therapeutics.
Introduction to JNJ-77242113 (Icotrokinra)
JNJ-77242113 is a first-in-class, orally administered peptide that selectively targets and blocks the interleukin-23 (IL-23) receptor.[1][2] The IL-23/IL-17 axis is a critical inflammatory pathway implicated in the pathogenesis of several autoimmune diseases, including psoriasis.[3][4][5] By inhibiting the IL-23 receptor, JNJ-77242113 effectively suppresses downstream signaling and the production of pro-inflammatory cytokines such as IL-17.[6] Clinical trials in patients with moderate-to-severe plaque psoriasis have demonstrated significant efficacy and a favorable safety profile for JNJ-77242113.[1] Preclinical studies have also shown its potential in mouse models of psoriasis, where it has been reported to reduce skin thickness and cytokine production with an efficacy similar to that of an IL-23 antibody.[6]
The Imiquimod-Induced Psoriasis Mouse Model
The topical application of imiquimod, a Toll-like receptor 7 and 8 (TLR7/8) agonist, to the skin of mice induces a cutaneous inflammatory response that closely mimics the histopathological and immunological features of human plaque psoriasis.[4][5][7] Key characteristics of this model include:
-
Erythema, scaling, and skin thickening: Macroscopic signs of inflammation that can be scored to assess disease severity.[8]
-
Epidermal hyperplasia (acanthosis) and abnormal keratinocyte differentiation (parakeratosis): Histological hallmarks of psoriasis.[4]
-
Infiltration of immune cells: Including neutrophils, dendritic cells, and T cells, into the dermis and epidermis.[4][5]
-
Upregulation of the IL-23/IL-17 axis: A key driver of the inflammatory cascade in both the model and human psoriasis.[3][4]
This model is widely used for the preclinical screening and validation of anti-psoriatic drugs due to its rapid onset, reproducibility, and relevance to the human disease pathway.[7]
Experimental Protocols
The following protocols provide a detailed methodology for inducing psoriasis in mice using imiquimod and for evaluating the therapeutic efficacy of JNJ-77242113. As specific preclinical data for JNJ-77242113 in this model is not publicly detailed, the following protocol includes a representative dosing schedule based on a similar oral compound targeting the IL-23/IL-17 pathway, JNJ-61803534, which has been studied in the imiquimod model.[8]
Imiquimod-Induced Psoriasis Induction
-
Animal Model: Female BALB/c or C57BL/6 mice, 8-12 weeks old, are commonly used.[4]
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Hair Removal: On day 0, anesthetize the mice and shave a designated area on their backs (approximately 2x3 cm).
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back skin for 5-6 consecutive days.[4] A consistent amount should be applied to each mouse.
-
Control Group: A control group should receive a daily application of a control cream (e.g., vehicle cream).
Treatment with JNJ-77242113
-
Drug Preparation: Prepare JNJ-77242113 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing Regimen: Based on studies with the related compound JNJ-61803534, oral administration of JNJ-77242113 at doses of 30 mg/kg and 100 mg/kg can be evaluated.[8] Dosing should be performed once daily, starting from day 0 (prophylactic) or day 2 (therapeutic) of imiquimod application and continuing throughout the experiment.
-
Vehicle Control: The vehicle control group for the drug treatment should receive the same volume of the vehicle solution orally.
Assessment of Psoriasis Severity
-
Macroscopic Scoring (PASI): Daily, before imiquimod application, score the severity of the skin inflammation based on the Psoriasis Area and Severity Index (PASI). The parameters to be scored are erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score will reflect the overall disease severity.
-
Skin Thickness Measurement: Measure the thickness of the treated back skin daily using a digital caliper.
-
Spleen Weight: At the end of the experiment, euthanize the mice and weigh their spleens, as splenomegaly is often observed in this model.[5]
Histological and Molecular Analysis
-
Tissue Collection: Collect skin biopsies from the treated area for histological and molecular analysis.
-
Histology: Fix skin samples in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness, acanthosis, parakeratosis, and immune cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin samples to perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key inflammatory cytokines and chemokines, such as IL-17A, IL-17F, IL-22, and IL-23R.[8]
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Macroscopic Psoriasis Severity Scores (PASI)
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Vehicle Control | ||||||
| Imiquimod + Vehicle | ||||||
| Imiquimod + JNJ-77242113 (30 mg/kg) | ||||||
| Imiquimod + JNJ-77242113 (100 mg/kg) |
Data presented as Mean ± SEM
Table 2: Skin Thickness Measurements (mm)
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Vehicle Control | ||||||
| Imiquimod + Vehicle | ||||||
| Imiquimod + JNJ-77242113 (30 mg/kg) | ||||||
| Imiquimod + JNJ-77242113 (100 mg/kg) |
Data presented as Mean ± SEM
Table 3: Endpoint Analysis of Inflammatory Markers
| Treatment Group | Spleen Weight (g) | Epidermal Thickness (µm) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| IL-17A | |||
| Vehicle Control | |||
| Imiquimod + Vehicle | |||
| Imiquimod + JNJ-77242113 (30 mg/kg) | |||
| Imiquimod + JNJ-77242113 (100 mg/kg) |
Data presented as Mean ± SEM
Visualizations
Signaling Pathway of JNJ-77242113 in Psoriasis
Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.
Experimental Workflow
Caption: Workflow for the imiquimod-induced psoriasis mouse model experiment.
References
- 1. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year - BioSpace [biospace.com]
- 2. Icotrokinra maintains standout combination of therapeutic benefit and a favorable safety profile in once-daily pill through 28 weeks in ulcerative colitis [prnewswire.com]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
JNJ-77242113 (Icotrokinra): Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-77242113, also known as icotrokinra (formerly JNJ-2113), is an investigational, orally administered, selective peptide antagonist of the interleukin-23 (IL-23) receptor.[1][2] It is the first targeted oral peptide designed to block the IL-23 receptor, a key driver in the pathogenesis of several immune-mediated inflammatory diseases.[2][3] JNJ-77242113 binds to the IL-23 receptor with high affinity (KD: 7.1 pM) and potently inhibits IL-23 signaling.[4] Preclinical and clinical studies have demonstrated its potential in treating conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][4] Unlike biologic therapies that require injection, JNJ-77242113 offers the convenience of oral administration.[1]
Mechanism of Action: IL-23 Signaling Pathway
JNJ-77242113 is a competitive peptide antagonist that binds to the IL-23 receptor, effectively blocking IL-23 signaling and the subsequent downstream production of pro-inflammatory cytokines.[1][5] The IL-23 pathway is a critical driver in a number of autoimmune diseases.[4] IL-23 binding to its receptor on immune cells, such as T-helper 17 (Th17) cells and natural killer (NK) cells, activates the Jak-Stat signaling cascade. This leads to the production and release of cytokines including IL-17A, IL-17F, and IL-22, which promote inflammation and tissue damage.[4][5] By inhibiting the initial step of IL-23 binding, JNJ-77242113 effectively suppresses this inflammatory cascade.[1]
In Vivo Dosage and Administration
Preclinical Studies (Rat Models)
JNJ-77242113 has been evaluated in rodent models of inflammatory diseases, demonstrating efficacy when administered orally.
| Model | Species | Dose Range | Administration Route | Key Findings |
| Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Rat | ≥ 0.3 mg/kg/day | Oral | Attenuation of disease parameters.[4][5] |
| IL-23-Induced Skin Inflammation | Rat | Not specified | Oral | Inhibition of skin thickening and IL-17A, -17F, and -22 gene induction.[4][5] |
Clinical Studies (Human)
Phase 2b clinical trials have evaluated the efficacy and safety of various oral doses of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.
| Study | Indication | Dosage Regimens | Administration Route |
| FRONTIER 1 (Phase 2b) | Moderate-to-severe plaque psoriasis | 25 mg QD, 25 mg BID, 50 mg QD, 100 mg QD, 100 mg BID | Oral |
| FRONTIER 2 (Long-term Extension) | Moderate-to-severe plaque psoriasis | Four once-daily and two twice-daily dosages | Oral |
| ANTHEM-UC (Phase 2b) | Moderately to severely active ulcerative colitis | Three once-daily dosages | Oral |
Experimental Protocols
Rat Model of TNBS-Induced Colitis
This protocol is a generalized representation based on published preclinical studies.[5]
Methodology:
-
Animal Model: Female rats are typically used for the TNBS-induced colitis model.
-
Acclimation: Animals are acclimated to the facility for a specified period before the start of the experiment.
-
Grouping: Rats are randomly assigned to different treatment groups, including a vehicle control group and groups receiving various doses of JNJ-77242113.
-
Dosing: JNJ-77242113 is administered orally, typically once or twice daily. Dosing may begin prior to disease induction.
-
Colitis Induction: Colitis is induced by intrarectal administration of TNBS dissolved in ethanol.
-
Monitoring: Animals are monitored daily for body weight changes and clinical signs of colitis.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and colons are collected. Disease severity is assessed by measuring the colon weight-to-length ratio and through histopathological examination.[5]
Ex Vivo IL-17A Production Assay in Rat Whole Blood
This protocol assesses the pharmacodynamic activity of JNJ-77242113.[5]
Methodology:
-
Blood Collection: Whole blood samples are collected from rats at various time points after oral administration of JNJ-77242113 or vehicle.
-
Dilution: The whole blood is diluted in an appropriate cell culture medium.
-
Stimulation: The diluted blood is stimulated with recombinant human IL-23 and IL-1β to induce IL-17A production. A control with only IL-1β is also included.
-
Incubation: The samples are incubated for a specified period to allow for cytokine production.
-
IL-17A Measurement: The concentration of IL-17A in the plasma supernatant is measured using a suitable immunoassay (e.g., ELISA).
-
Data Analysis: The IL-23-stimulated IL-17A production is calculated by subtracting the IL-17A levels in the IL-1β-only stimulated samples from the levels in the IL-23 and IL-1β co-stimulated samples. The dose-dependent inhibition by JNJ-77242113 is then determined.
Summary
JNJ-77242113 (icotrokinra) is a first-in-class oral peptide inhibitor of the IL-23 receptor, showing promise in preclinical and clinical studies for the treatment of IL-23-mediated diseases. The provided dosage information and protocols offer a foundation for researchers designing in vivo studies to further investigate the therapeutic potential of this compound. Investigators should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and regulatory guidelines for animal and human research.
References
- 1. researchgate.net [researchgate.net]
- 2. Icotrokinra maintains standout combination of therapeutic benefit and a favorable safety profile in once-daily pill through 28 weeks in ulcerative colitis [jnj.com]
- 3. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Delivery of JNJ-77242113 (Icotrokinra) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-77242113, also known as Icotrokinra, is an investigational, first-in-class oral peptide designed to selectively target and inhibit the interleukin-23 (IL-23) receptor.[1][2] The IL-23 pathway is a critical driver in the pathogenesis of several immune-mediated inflammatory diseases. By blocking the IL-23 receptor, Icotrokinra prevents downstream signaling and the production of pro-inflammatory cytokines such as IL-17 and IL-22.[2][3] This document provides detailed application notes and protocols for the formulation and oral delivery of JNJ-77242113 in preclinical animal models, based on publicly available data.
Mechanism of Action: IL-23 Signaling Pathway Inhibition
JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[4] The binding of IL-23 to its receptor on immune cells, such as T helper 17 (Th17) cells, triggers a signaling cascade that is central to chronic inflammation.[2][5] Icotrokinra competitively binds to the IL-23 receptor, effectively blocking the downstream signaling and subsequent release of inflammatory cytokines.[1]
Pharmacokinetic Profile in Animal Models
JNJ-77242113 has been evaluated in both rat and cynomolgus monkey models, demonstrating a consistent pharmacokinetic profile for an oral peptide. Despite low systemic bioavailability, it achieves sufficient exposure to elicit pharmacodynamic effects.[6][7]
Table 1: Pharmacokinetic Parameters of JNJ-77242113 Following a Single Oral Dose in Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | Oral Bioavailability (%) |
| Rat | 10 | 1.8 | 1.0 | 4.8 | 0.1 |
| (Sprague Dawley) | 30 | 3.5 | 0.5 | 8.8 | 0.1 |
| 100 | 13.9 | 1.0 | 46.1 | 0.1 | |
| Monkey | 2.5 | 11.0 | 1-2 | 41.7 | 0.27 |
| (Cynomolgus) | 7.5 | 27.8 | 1-2 | 114.6 | 0.25 |
| 22.5 | 84.3 | 1-2 | 412.1 | 0.30 | |
| Data compiled from publicly available studies.[6][7] |
Key characteristics of JNJ-77242113 include:
-
Low Oral Bioavailability: Approximately 0.1-0.3% in animal models, which is typical for oral peptides.[6]
-
No Absorption Enhancer Needed: Systemic pharmacodynamic activity is achieved without the use of absorption enhancers.[6]
-
Dose-Proportional Exposure: Systemic exposure (AUC) increases in a dose-proportional manner in monkeys.[6]
-
Primary Elimination Route: The primary route of elimination is through fecal excretion of the unabsorbed drug.[6]
-
Metabolic Stability: The compound is stable across species in plasma, gastrointestinal matrices, and hepatocytes.[6]
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of JNJ-77242113.
Protocol 1: Oral Formulation and Administration
This protocol describes the general procedure for preparing and administering JNJ-77242113 orally to rats.
Materials:
-
JNJ-77242113 (Icotrokinra) powder
-
Vehicle: Purified water[3]
-
Balance, weigh boats, spatulas
-
Vortex mixer or magnetic stirrer
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, curved or straight)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Fast animals overnight (approximately 12-16 hours) before dosing to ensure gastric emptying and reduce variability in absorption. Allow free access to water.
-
Dose Calculation: Calculate the required amount of JNJ-77242113 based on the mean body weight of the animals in each dose group and the desired dose level (e.g., 0.3, 1, 3, 10 mg/kg).[3]
-
Formulation Preparation:
-
Accurately weigh the calculated amount of JNJ-77242113 powder.
-
Add the powder to a suitable container.
-
Add the required volume of purified water to achieve the final desired concentration for the dosing volume (typically 5-10 mL/kg for rats).
-
Vortex or stir the mixture until the peptide is fully dissolved or a homogenous suspension is formed. Prepare fresh on the day of dosing.
-
-
Oral Administration (Gavage):
-
Weigh the animal immediately before dosing.
-
Gently restrain the animal.
-
Draw the calculated volume of the dosing solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal briefly after dosing to ensure no adverse reactions or regurgitation.
-
-
Post-Dosing: Return the animal to its cage. Food can be returned approximately 2-4 hours post-dosing.
Protocol 2: Efficacy Evaluation in a Rat TNBS-Induced Colitis Model
This model is used to evaluate the anti-inflammatory effects of JNJ-77242113 in an animal model of inflammatory bowel disease.
Materials:
-
Male Sprague-Dawley rats[3]
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution
-
Ethanol
-
JNJ-77242113 oral formulation (prepared as in Protocol 1)
-
Vehicle control (purified water)[3]
Procedure:
-
Colitis Induction:
-
Treatment:
-
Monitoring and Endpoints:
-
Monitor animals daily for body weight, stool consistency, and signs of rectal bleeding.
-
At the end of the study (e.g., Day 7), euthanize the animals.
-
Collect the colon and measure its weight and length to determine the colon weight-to-length ratio, a key indicator of inflammation.[10]
-
Additional endpoints can include histological analysis of colon tissue and measurement of inflammatory markers.
-
Table 2: Efficacy of JNJ-77242113 in Rat TNBS-Induced Colitis Model
| Treatment Group | Dose (mg/kg/day) | Outcome |
| Vehicle Control | - | Exhibits signs of severe colitis (weight loss, increased colon weight/length ratio). |
| JNJ-77242113 | ≥ 0.3 | Attenuates disease parameters, including protection against body weight loss and reduction in colon weight/length ratio.[3] |
Protocol 3: Efficacy in a Rat IL-23-Induced Skin Inflammation Model
This model assesses the systemic pharmacodynamic activity of orally administered JNJ-77242113.
Materials:
-
Sprague-Dawley rats[3]
-
Recombinant rat IL-23
-
Phosphate-Buffered Saline (PBS) as a control
-
JNJ-77242113 oral formulation (prepared as in Protocol 1)
Procedure:
-
Treatment:
-
Inflammation Induction:
-
Monitoring and Endpoints:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the oral delivery of JNJ-77242113 in a preclinical efficacy model.
References
- 1. researchgate.net [researchgate.net]
- 2. mlm-labs.com [mlm-labs.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Extrapolating Guselkumab Efficacy to Juvenile Psoriatic Arthritis from Adult Psoriatic Arthritis and Adult and Pediatric Psoriasis Data | springermedizin.de [springermedizin.de]
- 6. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restricted [jnjmedicalconnect.com]
- 8. frontiersin.org [frontiersin.org]
- 9. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Th17 Differentiation Assay with JNJ-77242113 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria at mucosal surfaces. However, dysregulation of the Th17 response is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu. Initial differentiation is induced by the combined action of Transforming Growth Factor-beta (TGF-β) and IL-6.[1][2] The subsequent stabilization, expansion, and acquisition of full effector function of the Th17 phenotype are critically dependent on IL-23.[3] The IL-23 signaling pathway activates the transcription factor STAT3, which in turn induces the expression of RORγt, the master transcriptional regulator of Th17 cells.[2]
JNJ-77242113 is an orally administered peptide antagonist of the IL-23 receptor. By binding to the IL-23 receptor, JNJ-77242113 blocks the downstream signaling cascade, thereby inhibiting the pro-inflammatory effects of IL-23. This mechanism makes it a promising therapeutic candidate for the treatment of IL-23-mediated inflammatory conditions. In a phase 2 trial, JNJ-77242113 demonstrated greater efficacy than placebo in patients with moderate-to-severe plaque psoriasis.
This document provides detailed protocols for an in vitro Th17 differentiation assay to evaluate the biological activity and potency of JNJ-77242113. The assay measures the ability of the compound to inhibit the differentiation and effector function of human Th17 cells.
Signaling Pathway
Caption: Th17 Differentiation and JNJ-77242113 Mechanism of Action.
Experimental Design and Workflow
The following workflow outlines the key steps for assessing the effect of JNJ-77242113 on human Th17 differentiation.
Caption: Experimental Workflow for Th17 Differentiation Assay.
Detailed Experimental Protocols
Part 1: Isolation of Human Naive CD4+ T Cells
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Naive CD4+ T Cell Enrichment: Isolate naive CD4+ T cells from the PBMC population using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit, which depletes non-CD4+ cells and memory T cells. The purity of the isolated CD4+CD45RA+ population should be >95% as confirmed by flow cytometry.
Part 2: Th17 Cell Differentiation and JNJ-77242113 Treatment
-
Plate Coating: Coat a 96-well U-bottom plate with anti-human CD3 antibody (clone UCHT1 or similar) at a concentration of 5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS.
-
Cell Plating: Resuspend the purified naive CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) to a final concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Addition of Reagents: Prepare a master mix of differentiation reagents and add 100 µL to each well to achieve the final concentrations listed in the table below. This includes soluble anti-human CD28 antibody, the Th17 polarizing cytokine cocktail, and neutralizing antibodies against IFN-γ and IL-4 to prevent differentiation into Th1 and Th2 lineages, respectively.
-
JNJ-77242113 Treatment: Prepare serial dilutions of JNJ-77242113 in the appropriate vehicle (e.g., DMSO, followed by dilution in culture medium). Add the compound to the designated wells at the beginning of the culture. Ensure the final vehicle concentration is consistent across all wells, including the "Th17 Control" group.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3 to 5 days.
Part 3: Analysis of Th17 Differentiation
A. Flow Cytometry for Intracellular Cytokine Staining
-
Cell Restimulation: After the 3-5 day culture period, restimulate the cells to promote cytokine production for intracellular detection. Add a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA) (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well. Incubate for 4-6 hours at 37°C.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain for surface markers such as CD4.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against IL-17A and the transcription factor RORγt.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer. Analyze the percentage of CD4+ cells that are positive for IL-17A and/or RORγt.
B. Cytokine Secretion Analysis (ELISA or Multiplex Assay)
-
Supernatant Collection: Before restimulation for flow cytometry, centrifuge the plate and carefully collect the cell culture supernatant. Store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of secreted IL-17A, IL-17F, and IL-22 in the supernatants using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).
Data Presentation
Table 1: Reagents for Th17 Differentiation
| Reagent | Final Concentration | Purpose |
| Plate-bound anti-CD3 | 5 µg/mL | TCR Signal 1 |
| Soluble anti-CD28 | 2 µg/mL | TCR Co-stimulation (Signal 2) |
| IL-6 | 20-50 ng/mL | Initiates Th17 differentiation |
| TGF-β | 1-5 ng/mL | Initiates Th17 differentiation |
| IL-1β | 10-20 ng/mL | Promotes Th17 differentiation |
| IL-23 | 10-20 ng/mL | Stabilizes and expands Th17 phenotype |
| Anti-IFN-γ | 10 µg/mL | Blocks Th1 differentiation |
| Anti-IL-4 | 10 µg/mL | Blocks Th2 differentiation |
Table 2: Experimental Groups for JNJ-77242113 Treatment
| Group Name | Cell Type | Differentiation Cocktail | Treatment |
| Unstimulated Control | Naive CD4+ T Cells | None | Vehicle |
| Th0 (Activated) | Naive CD4+ T Cells | anti-CD3/CD28 only | Vehicle |
| Th17 Control | Naive CD4+ T Cells | Full Cocktail | Vehicle |
| JNJ-77242113 Dose 1 | Naive CD4+ T Cells | Full Cocktail | X nM |
| JNJ-77242113 Dose 2 | Naive CD4+ T Cells | Full Cocktail | 10X nM |
| JNJ-77242113 Dose 3 | Naive CD4+ T Cells | Full Cocktail | 100X nM |
| JNJ-77242113 Dose 4 | Naive CD4+ T Cells | Full Cocktail | 1000X nM |
Table 3: Expected Outcomes and Interpretation
| Measurement | Th17 Control | JNJ-77242113 Treated | Interpretation |
| % IL-17A+ Cells (Flow) | High | Dose-dependent decrease | Inhibition of Th17 differentiation/effector function |
| % RORγt+ Cells (Flow) | High | Potential decrease | Inhibition of Th17 lineage commitment |
| IL-17A Secretion (ELISA) | High | Dose-dependent decrease | Inhibition of Th17 effector function |
| IL-17F Secretion (ELISA) | High | Dose-dependent decrease | Inhibition of Th17 effector function |
| IL-22 Secretion (ELISA) | High | Dose-dependent decrease | Inhibition of Th17 effector function |
By performing a dose-response analysis with JNJ-77242113, researchers can calculate the IC50 value, which represents the concentration of the compound required to inhibit the Th17 response by 50%. This is a key parameter for evaluating the potency of the drug candidate. These protocols provide a robust framework for investigating the mechanism and efficacy of IL-23 receptor antagonists in a controlled, in vitro setting.
References
- 1. Guselkumab More Effectively Neutralizes Psoriasis-Associated Histologic, Transcriptomic, and Clinical Measures than Ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guselkumab More Effectively Neutralizes Psoriasis-Associated Histologic, Transcriptomic, and Clinical Measures than Ustekinumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Luciferase Reporter Assay for RORγt Activity with JNJ-3534
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][2][3] The IL-23/IL-17 axis, driven by RORγt, is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1][2] Consequently, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors.[3]
JNJ-3534 (also known as JNJ-61803534) is a potent and selective inverse agonist of RORγt.[1][2][4] It effectively inhibits RORγt-driven transcription and subsequent inflammatory responses.[1][2] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the inhibitory activity of this compound on RORγt.
RORγt Signaling Pathway and Assay Principle
The luciferase reporter assay for RORγt activity is a cell-based assay that measures the transcriptional activity of the RORγt nuclear receptor. In this assay, a fusion protein is created consisting of the ligand-binding domain (LBD) of RORγt and the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, upon expression in a host cell line (e.g., HEK293T), can bind to a GAL4 upstream activation sequence (UAS) that drives the expression of a luciferase reporter gene. When RORγt is active, it promotes the transcription of luciferase, leading to the production of light upon the addition of a luciferin substrate. An inverse agonist like this compound will bind to the RORγt LBD and inhibit this transcriptional activity, resulting in a dose-dependent decrease in the luciferase signal.
Data Presentation: Inhibitory Activity of this compound
The potency of this compound as a RORγt inverse agonist can be quantified by determining its half-maximal inhibitory concentration (IC50) from the dose-response curve generated in the luciferase reporter assay.
| Compound | Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| This compound | RORγt GAL4 Luciferase Reporter Assay | HEK-293T | RORγt | 9.6 | [5] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
Expression vector for GAL4-RORγt LBD fusion protein
-
Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)
-
Control vector for transfection normalization (e.g., Renilla luciferase)
-
-
Transfection Reagent: (e.g., Lipofectamine® 2000 or similar)
-
Compound: this compound
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System)
-
Instruments: Cell culture incubator, luminometer, multichannel pipette
-
Consumables: 96-well white, clear-bottom cell culture plates, sterile pipette tips, microcentrifuge tubes
Experimental Workflow
References
Application Notes and Protocols for JNJ Compounds in Human CD4+ T Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of two investigational compounds from Janssen, JNJ-77242113 (Icotrokinra) and JNJ-61803534, in human CD4+ T cell cultures. These compounds are potent inhibitors of the IL-23/Th17 pathway, a critical driver of several autoimmune and inflammatory diseases. JNJ-77242113 is a high-affinity peptide antagonist of the IL-23 receptor, while JNJ-61803534 is a selective inverse agonist of the RORγt transcription factor.
JNJ-77242113 (Icotrokinra): An Oral IL-23 Receptor Antagonist
JNJ-77242113, also known as icotrokinra or JNJ-2113, is a first-in-class, orally available peptide designed to selectively block the IL-23 receptor. By binding to the receptor, it prevents the signaling of IL-23, a key cytokine involved in the expansion and maintenance of T helper 17 (Th17) cells. This blockade leads to a reduction in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.
Quantitative Data Summary
| Parameter | Value | Cell System/Assay |
| Binding Affinity (KD) | 7.1 pM | Human IL-23 Receptor |
| IC50 (IL-23 signaling) | 5.6 pM | IL-23-induced pSTAT3 in human PBMCs |
| IC50 (IFNγ production) | 18.4 pM | IL-23-induced IFNγ in NK cells |
| 11 pM | IL-23-induced IFNγ in whole blood (healthy donors) | |
| 9 pM | IL-23-induced IFNγ in whole blood (psoriasis patients) |
Signaling Pathway and Point of Intervention
Troubleshooting & Optimization
Potential off-target effects of JNJ-3534 in cellular assays
This technical support resource provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of JNJ-3534 (also known as JNJ-61803534) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective RORγt (Retinoid-related orphan receptor gamma t) inverse agonist.[1][2] Its primary function is to bind to the RORγt nuclear receptor, inhibiting its transcriptional activity. This leads to a downstream reduction in the production of pro-inflammatory cytokines, such as IL-17A, which are driven by Th17 cells.[1]
Q2: What is the known selectivity profile of this compound?
Published preclinical data indicates that this compound is highly selective for RORγt over the closely related nuclear receptors RORα and RORβ.[1] This selectivity is a key feature of the compound, minimizing the potential for off-target effects mediated by these related receptors.
Q3: Does this compound impact other T-cell lineages?
Studies have shown that this compound does not inhibit IFNγ production under Th1 differentiation conditions.[1] Furthermore, it has been observed to have no significant impact on the in vitro differentiation of regulatory T cells (Tregs) or their natural suppressive functions.[1]
Q4: What is a recommended starting concentration for in vitro cellular assays?
This compound has a reported IC50 of 9.6 nM for RORγt in a transfected HEK-293T cell-based reporter assay.[2] For initial experiments in other cell types (e.g., primary human T cells), it is recommended to perform a dose-response curve ranging from 1 nM to 1 µM to determine the optimal concentration for your specific assay conditions and cell type.
This compound Selectivity and Potency
The following table summarizes the key potency and selectivity data for this compound.
| Target | Assay Type | Result | Reference |
| RORγt | HEK-293T Reporter Assay | IC50: 9.6 nM | [2] |
| RORα | Transcriptional Assay | Selective vs. RORγt | [1] |
| RORβ | Transcriptional Assay | Selective vs. RORγt | [1] |
| IL-17A Production | Human CD4+ T Cells (Th17) | Inhibition Observed | [1][2] |
| IFNγ Production | Human CD4+ T Cells (Th1) | No Inhibition Observed | [1] |
Troubleshooting Guide
Q5: I am observing high levels of cytotoxicity or reduced cell viability after treating cells with this compound. What are the potential causes?
High cytotoxicity is often unrelated to the primary pharmacology of a selective compound. Consider the following:
-
Compound Concentration: Are you using a concentration that is too high? Even highly selective compounds can have off-target effects or cause physical stress to cells at excessive concentrations. Confirm your dose-response curve and consider running a cytotoxicity assay in parallel (see Protocol 3).
-
Solvent Effects: The most common solvent, DMSO, can be toxic to cells at final concentrations above 0.5-1%. Ensure your vehicle control contains the same final concentration of DMSO as your compound-treated wells and that it is below the toxic threshold for your specific cell line.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. It is crucial to establish a baseline for cell health and viability in your chosen model.
Q6: I am not observing the expected inhibition of IL-17A production in my Th17 differentiation assay. What should I check?
-
Th17 Differentiation Efficiency: First, confirm that your Th17 differentiation protocol is working. Your positive control (vehicle-treated, differentiated cells) should show a robust increase in IL-17A compared to non-differentiated cells.
-
Compound Potency: Ensure your stock solution of this compound is fresh and has been stored correctly. Perform a full dose-response curve to verify its potency.
-
Assay Timing: Was the compound added at the appropriate time relative to T-cell activation and differentiation? For RORγt inverse agonists, the compound should typically be present during the differentiation process.
-
Readout Sensitivity: Verify that your detection method (e.g., ELISA, Luminex, intracellular flow cytometry) is sensitive enough to detect the changes in cytokine levels. Check the performance of your positive controls for the assay itself.
Q7: How can I confirm that the effects I see are due to RORγt inhibition and not an unknown off-target?
Confirming on-target activity is a critical step.
-
Use Orthogonal Approaches: If you observe an effect (e.g., decreased cell proliferation), verify it is linked to the known pathway. For example, does the effect correlate with a decrease in IL-17A production?
-
Rescue Experiments: If possible, overexpressing a modified, drug-resistant form of RORγt could demonstrate that the compound's effects are lost, confirming on-target engagement.
-
Use a Negative Control Compound: Include an inactive analog of this compound, if available. This compound should be structurally similar but lack RORγt inhibitory activity.
-
Differential Cell Line Testing: Test the compound in a cell line that does not express RORγt. The absence of the effect in this negative control cell line would support an on-target mechanism.
Key Experimental Protocols
Protocol 1: RORγt Reporter Gene Assay
This assay measures the ability of this compound to inhibit RORγt-mediated transcription in a controlled cellular context.
-
Cell Culture: Plate HEK-293T cells in a 96-well plate at a density that will reach 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with three plasmids:
-
An expression vector for full-length human RORγt.
-
A reporter vector containing a luciferase gene downstream of a ROR-responsive element (RORE).
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for an additional 18-24 hours.
-
Lysis and Readout: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the log of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Human Th17 Cell Differentiation and Cytokine Analysis
This functional assay assesses the impact of this compound on the differentiation and cytokine production of primary human T cells.
-
Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Activation: Plate cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Differentiation & Treatment: Add the Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, and anti-IFNγ/anti-IL-4 antibodies) to the culture medium. Concurrently, add serial dilutions of this compound or vehicle control.
-
Incubation: Culture the cells for 3-5 days.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-17A using a specific ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Analysis: Calculate the percent inhibition of IL-17A production for each this compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Protocol 3: Cellular Viability/Cytotoxicity Assay (MTT-based)
This assay is used to determine if this compound exhibits off-target effects on general cell health and metabolic activity.
-
Cell Plating: Seed your chosen cell line in a 96-well plate at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound, a vehicle control, and a positive control for cytotoxicity (e.g., staurosporine or doxorubicin).
-
Incubation: Incubate for 24-72 hours, corresponding to the duration of your primary functional assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Express the absorbance data as a percentage of the vehicle-treated control cells. A decrease in absorbance indicates reduced cell viability.
Signaling Pathway Overview
References
Technical Support Center: JNJ-3534 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of JNJ-3534, a RORγt inhibitor, in primary cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor.[1] RORγt is a key transcription factor essential for the differentiation and function of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2][3][4] By inhibiting RORγt, this compound is expected to suppress the Th17 inflammatory response, making it a potential therapeutic agent for autoimmune diseases like psoriasis.
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
Primary cells, being sourced directly from tissues, often provide a more physiologically relevant model compared to immortalized cell lines.[5] Assessing the cytotoxicity of this compound in primary cells, particularly primary immune cells like T cells, is crucial to understand its potential off-target effects and to determine a therapeutic window where it inhibits RORγt activity without causing significant cell death.[1][3]
Q3: What are the common assays to measure the cytotoxicity of this compound in primary cells?
Commonly used cytotoxicity assays include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture supernatant.[5][6]
-
Tetrazolium Salt-Based Assays (e.g., MTT, MTS, WST-1): Measure the metabolic activity of viable cells. A decrease in metabolic activity can indicate cytotoxicity.[7]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): Detect the externalization of phosphatidylserine in apoptotic cells and membrane integrity to differentiate between viable, apoptotic, and necrotic cells.[8][9][10]
Q4: At what concentrations should I test this compound for cytotoxicity?
It is recommended to perform a dose-response study over a wide range of concentrations. Start with concentrations around the IC50 for RORγt inhibition (if known from the literature for similar compounds) and extend to several logs above and below this value. For some RORγt inhibitors, concentrations up to 10 μM have been used to assess effects on cell proliferation and viability.[1]
Troubleshooting Guides
High Background Signal in LDH Assay
Issue: The absorbance reading in my negative control (untreated cells) or media-only control is unexpectedly high.
| Potential Cause | Troubleshooting Steps |
| High intrinsic LDH in serum | Reduce the serum concentration in the culture medium to 1-5%.[5] Alternatively, use a serum-free medium for the duration of the assay if it does not compromise cell viability. Perform a media-only control to determine the background LDH level from the media itself.[6] |
| High spontaneous cell death | Primary cells can be sensitive to culture conditions. Ensure optimal cell handling, seeding density, and incubation time. Over-confluency or nutrient depletion can lead to cell death. |
| Contamination | Microbial contamination can lead to cell lysis and increased LDH release. Regularly check for contamination and maintain aseptic techniques.[10] |
| Vigorous pipetting | Excessive shear stress from harsh pipetting during cell seeding or reagent addition can damage cells. Handle cells gently.[9] |
Low Signal or Inconsistent Results in MTT/WST-1 Assays
Issue: The absorbance readings are low across all conditions, or there is high variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Suboptimal cell seeding density | Determine the optimal seeding density for your primary cells in a preliminary experiment. Too few cells will result in a low signal.[11] |
| Short incubation time | Ensure the incubation time with the tetrazolium salt is sufficient for color development, as per the manufacturer's protocol. |
| Compound interference | Some compounds can interfere with the tetrazolium salt reduction. Run a control with the compound in cell-free media to check for direct reduction of the reagent.[7] |
| Uneven cell distribution | Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.[11] |
Unexpected Results in Apoptosis Assay (Annexin V/PI)
Issue: A high percentage of necrotic cells (Annexin V+/PI+) is observed even at low concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Harsh cell handling | Primary cells can be fragile. Avoid vigorous vortexing or centrifugation at high speeds during cell harvesting and staining. |
| Prolonged incubation with trypsin/dissociation enzymes | If working with adherent primary cells, minimize the incubation time with dissociation reagents to prevent membrane damage. |
| Delayed analysis after staining | Analyze the stained cells by flow cytometry as soon as possible, as prolonged incubation can lead to secondary necrosis.[3] |
| Inappropriate buffer | Ensure the binding buffer contains calcium, which is essential for Annexin V to bind to phosphatidylserine.[10] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in complete culture medium. Include wells with medium only (background control), untreated cells (spontaneous LDH release), and cells to be treated with a lysis buffer (maximum LDH release).
-
Compound Treatment: Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation, add lysis buffer to the maximum release control wells.[12]
-
Assay Procedure:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.[6]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[4]
-
Add 50 µL of stop solution.[6]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed primary cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound at various concentrations for the desired duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating/dead cells) and then detach the adherent cells using a gentle dissociation reagent. Combine with the supernatant.
-
-
Washing: Wash the cells twice with cold PBS.[9]
-
Staining:
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.[3]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound in Primary Human CD4+ T Cells (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 2.5 ± 0.8 |
| 0.1 | 3.1 ± 1.1 |
| 1 | 4.5 ± 1.5 |
| 10 | 15.2 ± 3.2 |
| 50 | 45.8 ± 5.1 |
| Lysis Control | 100 |
Table 2: Apoptosis Induction by this compound in Primary Human Keratinocytes (Annexin V/PI Assay)
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Vehicle) | 95.1 ± 2.3 | 2.8 ± 0.9 | 2.1 ± 0.7 |
| 1 | 94.5 ± 2.8 | 3.2 ± 1.0 | 2.3 ± 0.8 |
| 10 | 88.3 ± 4.1 | 8.5 ± 2.5 | 3.2 ± 1.1 |
| 50 | 65.7 ± 6.5 | 25.1 ± 4.8 | 9.2 ± 2.3 |
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 6. researchgate.net [researchgate.net]
- 7. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. quora.com [quora.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of RORγt Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RORγt inhibitors that exhibit poor bioavailability, using JNJ-3534 and its close analog, JNJ-61803534, as representative examples.
Frequently Asked Questions (FAQs)
Q1: Why do many RORγt inhibitors, like this compound, have poor oral bioavailability?
A1: RORγt inhibitors often possess physicochemical properties that lead to poor oral bioavailability. The ligand-binding domain of RORγt is highly hydrophobic, which favors the binding of lipophilic (fat-loving) small molecules.[1] These lipophilic compounds typically have low aqueous solubility, which is a critical first step for drug absorption in the gastrointestinal tract. Furthermore, these molecules can be susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble RORγt inhibitors?
A2: The main goal of formulation strategies for poorly soluble drugs is to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal fluids. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based vehicle can enhance its absorption via the lymphatic system, potentially bypassing first-pass metabolism.
-
Particle Size Reduction: Decreasing the particle size of the drug substance (e.g., through micronization or nanocrystals) increases the surface area available for dissolution.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable version that is converted back to the active form in the body.
Q3: How can I assess the potential for poor bioavailability early in development?
A3: Early assessment of physicochemical properties and in vitro assays can predict potential bioavailability issues. Key parameters to measure include:
-
Aqueous Solubility: At different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
LogP/LogD: To understand the lipophilicity of the compound.
-
In Vitro Permeability: Using assays like the Caco-2 cell monolayer to predict intestinal absorption.
-
In Vitro Metabolic Stability: Using liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.
Troubleshooting Guides
Issue 1: Low and Variable Exposure in Preclinical Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor aqueous solubility limiting dissolution | 1. Characterize the solid-state properties of your drug substance (crystalline vs. amorphous).2. Perform in vitro dissolution studies with different formulations (e.g., simple suspension vs. amorphous solid dispersion).3. Consider formulation approaches that enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation. | A crystalline drug with low solubility will have a slow dissolution rate, leading to incomplete absorption. Amorphous forms or lipid solutions can bypass the dissolution barrier. |
| Low intestinal permeability | 1. Conduct an in vitro Caco-2 permeability assay.2. If permeability is low, consider if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).3. Medicinal chemistry efforts may be needed to improve permeability. | Even if a drug is in solution, it must be able to cross the intestinal wall to reach the bloodstream. Efflux transporters can pump the drug back into the gut lumen, reducing absorption. |
| High first-pass metabolism | 1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species.2. If metabolic clearance is high, consider co-dosing with a metabolic inhibitor in preclinical studies to confirm the issue.3. Lipid-based formulations may help to partially bypass hepatic first-pass metabolism through lymphatic absorption. | The liver is the primary site of drug metabolism. If a drug is rapidly metabolized after absorption from the gut, very little will reach the systemic circulation. |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting Steps | Rationale |
| Recrystallization of amorphous solid dispersion (ASD) during storage | 1. Ensure the drug loading in the polymer is not too high.2. Select a polymer with good miscibility with the drug.3. Store the ASD under controlled temperature and humidity conditions. | Amorphous forms are thermodynamically unstable and tend to revert to the more stable crystalline form. Polymers help to stabilize the amorphous drug, but this is dependent on the drug-polymer interactions and storage conditions. |
| Drug precipitation from a lipid-based formulation upon dilution | 1. Increase the concentration of surfactants and co-solvents in the formulation.2. Select oils and surfactants that can better solubilize the drug.3. Perform in vitro dispersion tests to assess the stability of the formulation in simulated gastric and intestinal fluids. | When a lipid-based formulation enters the aqueous environment of the gut, it must form a stable emulsion or micellar solution to keep the drug dissolved. Poor formulation can lead to drug precipitation. |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for a poorly bioavailable RORγt inhibitor ("RORγt-X") and the potential improvements with different formulation strategies.
| Parameter | Crystalline Suspension | Amorphous Solid Dispersion (ASD) | Lipid-Based Formulation (LBF) |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | 10 µg/mL | N/A (in lipid) |
| Caco-2 Permeability (Papp) | 1 x 10-6 cm/s | 1 x 10-6 cm/s | 5 x 10-6 cm/s |
| Rat Oral Cmax | 5 ng/mL | 50 ng/mL | 100 ng/mL |
| Rat Oral Tmax | 4 hours | 2 hours | 1.5 hours |
| Rat Oral AUC | 20 ngh/mL | 300 ngh/mL | 600 ng*h/mL |
| Rat Oral Bioavailability (F%) | < 5% | 25% | 50% |
Note: This data is illustrative and will vary for different compounds and formulations.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Materials and Equipment:
-
RORγt inhibitor
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Solvent system (e.g., dichloromethane/methanol mixture)
-
Spray dryer
-
Vacuum oven
-
-
Procedure:
-
Dissolve the RORγt inhibitor and the polymer in the chosen solvent system to create a feed solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Optimize the spray drying parameters, including inlet temperature, spray rate, and atomization pressure, to ensure efficient solvent evaporation and particle formation.
-
Collect the spray-dried powder.
-
Dry the collected powder in a vacuum oven to remove any residual solvent.
-
Characterize the resulting ASD for its amorphous nature (using techniques like XRPD and DSC) and dissolution properties.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals and Housing:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard housing conditions with a 12-hour light/dark cycle and access to food and water ad libitum (fasted overnight before dosing).
-
-
Dosing and Sampling:
-
Prepare the dosing formulation (e.g., crystalline suspension, ASD, or lipid-based formulation) at the desired concentration.
-
Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the concentration of the RORγt inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
To determine absolute bioavailability, a separate group of rats should be dosed intravenously with the RORγt inhibitor.
-
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for improving oral bioavailability.
References
Technical Support Center: JNJ-77242113 (Icotrokinra)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-77242113 (icotrokinra).
Frequently Asked Questions (FAQs)
Q: Does JNJ-77242113 (icotrokinra) exhibit autoinduction of Cytochrome P450 (CYP450) enzymes, and what is the associated risk?
A: Based on available preclinical data, JNJ-77242113 (icotrokinra) is not expected to cause CYP450 autoinduction. In vitro studies have demonstrated that icotrokinra is neither a substrate nor an inhibitor of prototypical cytochrome P450 enzymes.[1] This suggests a low risk of drug-drug interactions mediated by CYP450 induction, including autoinduction, where a drug induces its own metabolism.
Troubleshooting Guide
Issue: Concerns about potential time-dependent changes in JNJ-77242113 (icotrokinra) clearance during in vivo studies, possibly indicating autoinduction.
Troubleshooting Steps:
-
Review Preclinical Data: Re-examine the available in vitro and in vivo pharmacokinetic data. A recent publication on the translational pharmacokinetics of icotrokinra provides evidence against its interaction with CYP450 enzymes.[1]
-
Evaluate Experimental Design: Ensure that any observed changes in clearance are not due to other factors such as alterations in animal physiology, experimental error, or the influence of co-administered substances.
-
Consult Published Literature: Refer to the detailed experimental protocols outlined in published studies to ensure your experimental setup aligns with established methodologies for assessing drug metabolism.
Data Summary
Quantitative data from in vitro assays assessing the interaction of JNJ-77242113 (icotrokinra) with CYP450 enzymes are summarized below.
| Parameter | Finding | Implication for Autoinduction Risk |
| CYP450 Substrate Potential | Icotrokinra was found not to be a substrate of prototypical CYP450 enzymes.[1] | Low: The drug is not significantly metabolized by CYP450 enzymes, a prerequisite for autoinduction. |
| CYP450 Inhibition Potential | Icotrokinra was found not to be an inhibitor of prototypical CYP450 enzymes.[1] | Low: Lack of inhibition suggests no direct interaction with the enzymatic activity of CYP450s. |
Experimental Protocols
In Vitro CYP450 Inhibition and Substrate Potential Assays:
-
Objective: To determine if a test compound (in this case, icotrokinra) inhibits the activity of or is metabolized by major human CYP450 isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes.
-
Probe Substrates: For inhibition assays, specific probe substrates for each CYP450 isoform are included in the incubation. The rate of metabolism of these probe substrates is measured in the presence and absence of the test compound. A decrease in the metabolism of the probe substrate indicates inhibition by the test compound.
-
Metabolite Profiling: For substrate potential assays, the test compound is incubated with human liver microsomes and cofactors (e.g., NADPH), and the formation of metabolites is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The absence of significant metabolite formation indicates that the compound is not a substrate.
-
Data Analysis: For inhibition assays, IC50 values (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) are calculated. For substrate assays, the rate of disappearance of the parent compound and the appearance of metabolites are determined.
-
Visualizations
The following diagram illustrates the finding that JNJ-77242113 (icotrokinra) does not significantly interact with the CYP450 system, thus indicating a low risk of autoinduction.
References
Interpreting JNJ-3534 results in the context of its terminated clinical development
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the RORγt inverse agonist JNJ-64417564 (also known as JNJ-3534), interpreting its available data in the context of its terminated clinical development. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to support ongoing research in the field of RORγt modulation.
Interpreting the Results of a Terminated Clinical Candidate
This compound is a potent and selective oral inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of Th17 cells.[1] The clinical development of this compound for psoriasis was terminated due to findings of toxicity in a rabbit embryo-fetal development study. Despite its discontinuation, the preclinical and early clinical data for this compound provide valuable insights for the development of other RORγt inhibitors.
Quantitative Data Summary
In Vitro Activity
| Assay | Parameter | Value (nM) | Cell Line |
| RORγt Reporter Assay | IC50 | 9.6 | HEK-293 T |
| RORα Reporter Assay | IC50 | >10,000 | HEK-293 T |
| RORβ Reporter Assay | IC50 | >10,000 | HEK-293 T |
Source:[2]
Preclinical Efficacy in Mouse Models
Collagen-Induced Arthritis (CIA) [1]
| Dose (mg/kg, p.o.) | Regimen | Mean Arthritis Score Reduction (%) |
| 3 | BID | ~30 |
| 10 | BID | ~60 |
| 30 | BID | ~80 |
| 100 | BID | ~90 |
| 60 | QD | ~85 |
Source:
Imiquimod-Induced Psoriasis-like Skin Inflammation [1]
| Dose (mg/kg, p.o.) | Mean Reduction in Composite Score (Redness, Scaling, Thickness) (%) |
| 30 | Significant Reduction |
| 100 | More Pronounced Significant Reduction |
Source:
Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers
| Parameter | Value |
| Maximum Tolerated Dose | Up to 200 mg |
| Plasma Half-life (t1/2) | 164 - 170 hours |
| Pharmacodynamic Effect | Dose-dependent inhibition of ex vivo stimulated IL-17A production |
Source:[1]
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway
Caption: Simplified RORγt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
RORγt Reporter Gene Assay
A detailed protocol for a RORγt reporter gene assay is crucial for assessing the potency and selectivity of inverse agonists like this compound.
Objective: To determine the IC50 of a test compound on RORγt-mediated transcription.
Materials:
-
HEK-293 T cells
-
Expression vector for GAL4-RORγt-LBD (Ligand Binding Domain)
-
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving luciferase expression
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK-293 T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORγt-LBD expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability if necessary. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using a non-linear regression curve fit.
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This in vivo model is widely used to evaluate the efficacy of anti-psoriatic compounds.[3][4][5][6]
Objective: To assess the ability of a test compound to reduce psoriatic-like skin inflammation.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Test compound formulated for oral administration
-
Calipers for measuring skin thickness
-
Scoring system for erythema and scaling
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Induction of Psoriasis: Shave the dorsal skin of the mice. Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 5-7 consecutive days.
-
Compound Administration: Administer the test compound orally at the desired doses, starting from the first day of imiquimod application and continuing daily throughout the experiment. Include a vehicle control group.
-
Clinical Scoring: Daily, before imiquimod application, score the severity of erythema, scaling, and skin thickness on the back skin. A 0-4 scoring system for each parameter is commonly used. The sum of these scores constitutes the composite score.
-
Termination and Analysis: At the end of the treatment period, euthanize the mice and collect skin samples for histological analysis (H&E staining for epidermal thickness) and gene expression analysis (qRT-PCR for IL-17A, IL-22, etc.).
Troubleshooting and FAQs
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in the reporter assay | - Cell viability issues- Transfection efficiency variability- Compound precipitation | - Perform a cell viability assay in parallel.- Optimize transfection conditions and use a transfection control (e.g., GFP).- Check the solubility of the compound in the assay medium. |
| High variability in the imiquimod-induced psoriasis model | - Inconsistent imiquimod application- Variation in mouse strain or age- Subjective scoring | - Ensure a consistent amount of cream is applied to the same area each day.- Use mice of the same strain, sex, and age.- Have two independent and blinded researchers perform the scoring. |
| Lack of in vivo efficacy despite good in vitro potency | - Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion)- Off-target effects | - Conduct pharmacokinetic studies to determine exposure levels.- Perform selectivity profiling against a panel of related receptors and enzymes. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of an RORγt inverse agonist?
A1: An RORγt inverse agonist binds to the RORγt receptor and stabilizes it in an inactive conformation.[7] This prevents the recruitment of co-activators and subsequent transcription of RORγt target genes, such as those encoding for IL-17A and IL-17F, which are key cytokines in the inflammatory cascade of autoimmune diseases like psoriasis.[7][8]
Q2: Why was the clinical development of this compound terminated?
A2: The clinical development of this compound was halted due to toxicity observed in a rabbit embryo-fetal development study. This highlights the importance of comprehensive toxicology testing for this class of compounds.
Q3: What are the key challenges in developing RORγt inverse agonists?
A3: Key challenges include achieving high selectivity over other ROR isoforms (RORα and RORβ) to minimize off-target effects, optimizing pharmacokinetic properties for oral administration, and ensuring a favorable safety profile, particularly with regard to potential effects on thymocyte development and the theoretical risk of thymoma, as RORγt is crucial for thymocyte survival.[8]
Q4: Can the preclinical data from this compound be used to inform the development of new RORγt inhibitors?
A4: Yes, the data from this compound is highly valuable. It provides a benchmark for in vitro potency, preclinical efficacy in relevant animal models, and a human pharmacokinetic profile for an oral RORγt inverse agonist. These data can help in setting target product profiles and guiding the lead optimization of new chemical entities.
Q5: Are there any alternative approaches to targeting the IL-23/Th17 pathway?
A5: Yes, several approved and investigational drugs target this pathway. These include monoclonal antibodies that neutralize IL-23 (e.g., guselkumab, risankizumab) or IL-17A (e.g., secukinumab, ixekizumab), and small molecule inhibitors of upstream signaling molecules like TYK2. The development of RORγt inverse agonists represents an oral small molecule approach to modulate this pathway at the level of a master regulator transcription factor.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-3534 Rabbit Embryofetal Toxicity Studies
Disclaimer: Specific embryofetal toxicity data for JNJ-3534 is not publicly available. The following information is presented as a representative guide based on standard practices for rabbit developmental and reproductive toxicology (DART) studies. The data and protocols are illustrative and should be adapted based on actual experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a rabbit embryofetal toxicity study for a compound like this compound?
A rabbit embryofetal toxicity study is a standard preclinical safety assessment designed to evaluate the potential adverse effects of a test substance on the pregnant female and the developing embryo and fetus. This includes assessing maternal toxicity, embryo-fetal viability, growth, and the potential for structural malformations (teratogenicity). The rabbit is often used as a second, non-rodent species in addition to the rat for these studies.[1]
Q2: Why was the rabbit selected as the non-rodent species for this type of study?
Rabbits are a standard model for developmental toxicity testing due to several factors. Their reproductive system and the development of the chorioallantoic placenta share some resemblances with humans, more so than rodents in certain aspects.[1] They are also known to be sensitive to certain teratogenic agents, making them a valuable model for identifying potential human teratogens.
Q3: What are the key endpoints evaluated in a typical rabbit embryofetal toxicity study?
Key endpoints include:
-
Maternal: Clinical signs, body weight, food consumption, and macroscopic findings at necropsy.
-
Reproductive: Gravid uterine weight, number of corpora lutea, and implantation sites.
-
Embryo-Fetal: Number of viable and non-viable fetuses, resorptions, fetal body weight, sex ratio, and external, visceral, and skeletal examinations for malformations and variations.
Q4: How do I interpret an increase in fetal resorptions at a specific dose level?
An increase in resorptions (embryo-fetal death) can indicate either direct toxicity to the developing embryo or be secondary to maternal toxicity. It is crucial to correlate this finding with maternal clinical signs, body weight changes, and food consumption data. If resorptions occur at dose levels that also induce significant maternal toxicity, they may be a secondary effect. However, resorptions in the absence of maternal toxicity suggest a direct effect on embryo-fetal viability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in fetal body weights within the control group. | Inconsistent maternal food intake, stress on the animals, or underlying health issues in the does. | Review animal husbandry records for any disturbances. Ensure consistent environmental conditions and diet. Consider increasing the number of animals per group to improve statistical power. |
| Maternal mortality in high-dose groups. | The selected high dose exceeds the maximum tolerated dose (MTD), leading to overt systemic toxicity. | The dose selection should be re-evaluated. Refer to preliminary dose-range finding studies to select a high dose that induces some maternal toxicity (e.g., ~10% body weight reduction) but does not cause excessive mortality. |
| Skeletal variations (e.g., delayed ossification) observed in all dose groups, including controls. | The timing of the fetal examination may be too early for the strain of rabbits used, or there could be a diet-related issue (e.g., calcium/phosphorus imbalance). | Verify the historical control data for the specific rabbit strain to determine the expected background incidence of skeletal variations. Confirm that the diet meets all nutritional requirements. Consider adjusting the day of sacrifice and fetal processing. |
Illustrative Quantitative Data
Table 1: Summary of Maternal Findings (Illustrative Data)
| Group | Dose Level (mg/kg/day) | No. of Does | Maternal Body Weight Gain (GD 6-29) | Corrected Body Weight Gain (g) | Food Consumption ( g/day , GD 6-29) |
| Control | 0 | 20 | 0.45 | 250 | 150 |
| Low Dose | 10 | 20 | 0.40 | 220 | 140 |
| Mid Dose | 30 | 20 | 0.30 | 150 | 110 |
| High Dose | 100 | 20 | 0.15 | 50 | 75 |
| Statistically significant difference from control (p < 0.05) |
Table 2: Summary of Embryo-Fetal Findings (Illustrative Data)
| Group | Dose Level (mg/kg/day) | No. of Litters | Mean No. of Corpora Lutea | Mean No. of Implantations | Mean % Post-Implantation Loss | Mean Fetal Body Weight (g) | No. of Fetuses with Malformations |
| Control | 0 | 18 | 10.1 | 9.5 | 5.5 | 45.0 | 1 |
| Low Dose | 10 | 19 | 10.3 | 9.8 | 6.1 | 44.5 | 1 |
| Mid Dose | 30 | 18 | 10.0 | 9.3 | 15.2 | 40.1 | 3 |
| High Dose | 100 | 15 | 9.8 | 8.9 | 45.5 | 32.5 | 8* |
| Statistically significant difference from control (p < 0.05) |
Experimental Protocols
1. Animal Model:
-
Species: New Zealand White Rabbit (Oryctolagus cuniculus)
-
Age: Approximately 5-6 months at the start of the study.
-
Source: Certified vendor.
-
Acclimation: Minimum of 7 days prior to dosing.
2. Dosing Regimen:
-
Route of Administration: Oral gavage (or as appropriate for the test article).
-
Dosing Period: Gestation Day (GD) 6 through 19.
-
Dose Formulation: Suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
3. Study Design:
-
Mated female rabbits are randomly assigned to control and dose groups.
-
The day of insemination is designated as GD 0.
-
Dose levels are based on a preliminary dose-range finding study.
4. Assessments:
-
Maternal: Clinical observations are performed daily. Body weight and food consumption are recorded at regular intervals.
-
Terminal Procedures: On GD 29, pregnant females are euthanized. A detailed macroscopic examination is performed, and gravid uterine weight is recorded.
-
Fetal Evaluations: Uterine contents are examined to determine the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external abnormalities. Approximately half of the fetuses per litter are processed for detailed visceral examination, while the other half are processed for skeletal examination following staining with Alizarin Red S and Alcian Blue.
Visualizations
Caption: Workflow for a standard rabbit embryofetal toxicity study.
Caption: Logical relationship between maternal toxicity and fetal outcomes.
References
Optimizing JNJ-3534 concentration for in vitro experiments
Welcome to the technical support resource for JNJ-7706621. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the use of JNJ-7706621 in in vitro experiments.
Important Note on Compound Name: Please verify the compound in use. This guide pertains to JNJ-7706621 , a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, primarily used in cell cycle and cancer research. This compound is distinct from JNJ-61803534, a RORγt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-7706621?
A1: JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] It shows the highest potency for CDK1 and CDK2 and also strongly inhibits Aurora A and Aurora B.[3][4] This dual inhibition disrupts cell cycle regulation, leading to arrest in the G2/M phase, and can induce apoptosis (programmed cell death) in cancer cells.[5]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: A typical starting range for treating cancer cell lines is between 100 nM and 1 µM. For cell-free kinase assays, concentrations will be significantly lower, in the low nanomolar range. At lower concentrations (e.g., ~100-300 nM), JNJ-7706621 is often observed to slow cell growth, while at higher concentrations (>500 nM), it tends to induce cytotoxicity.[5] Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: The compound shows lower efficacy than expected. What are the potential causes?
A3:
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance. JNJ-7706621 is a known substrate for the ABCG2 transporter (also known as BCRP, breast cancer resistance protein), which can actively pump the compound out of the cell, reducing its effective intracellular concentration.[1]
-
High Seeding Density: An excessive number of cells can metabolize the compound or otherwise reduce its effective concentration per cell. Ensure you are using a consistent and appropriate cell seeding density.
-
Compound Degradation: Ensure the stock solution is stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a DMSO stock for each experiment.
-
Assay Duration: The effects of JNJ-7706621 are time-dependent. Cytotoxic effects may require longer incubation times (e.g., 48-72 hours) compared to target phosphorylation inhibition, which can be rapid.
Q4: I'm observing significant cytotoxicity in my control (non-cancerous) cell line. How can I mitigate this?
A4: JNJ-7706621 is selectively more potent against tumor cells than normal human cells.[5] However, at higher concentrations, it will affect normal cells. The IC50 for growth inhibition in normal cell lines is typically in the low micromolar range (3.67–5.42 µM), which is about 10-fold higher than for many cancer cell lines.[1][3] If you observe toxicity in control cells, reduce the concentration of JNJ-7706621 to a range that is effective for your cancer cell line but below the toxic threshold for your normal cells.
Q5: How should I prepare and store JNJ-7706621?
A5: JNJ-7706621 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20-79 mg/mL).[1][3] Store this stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4] For experiments, create fresh dilutions from the stock in your cell culture medium. Avoid using DMSO that has absorbed moisture, as it can reduce the compound's solubility.[3] The final DMSO concentration in your culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Quantitative Data Summary
The inhibitory activity of JNJ-7706621 varies by the target kinase and the cellular context. Data from cell-free and cell-based assays are summarized below.
Table 1: Cell-Free Kinase Inhibition (IC50 Values)
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin E | 3[1] |
| CDK2/Cyclin A | 4[1][3] |
| CDK1/Cyclin B | 9[1][3] |
| Aurora A | 11[1][3] |
| Aurora B | 15[1][3] |
| CDK3/Cyclin E | 58[1] |
| CDK6/Cyclin D1 | 175[1] |
| CDK4/Cyclin D1 | 253[1] |
| VEGF-R2 | 154-254[3] |
| FGF-R2 | 154-254[3] |
| GSK3β | 154-254[3] |
Table 2: Cellular Proliferation Inhibition (IC50 Values)
| Cell Line | Cell Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284[3][4] |
| HCT-116 | Colon Cancer | 112 - 254[3][4] |
| A375 | Melanoma | 112 - 514[3][4] |
| SK-OV-3 | Ovarian Cancer | 112 - 514[3] |
| PC3 | Prostate Cancer | 112 - 514[3] |
| DU145 | Prostate Cancer | 112 - 514[3] |
| MDA-MB-231 | Breast Cancer | 112 - 514[3] |
| MES-SA | Uterine Sarcoma | 112 - 514[3] |
| MRC-5 | Normal Lung Fibroblast | 3,670 - 5,420[3] |
| HUVEC | Normal Endothelial | 3,670 - 5,420[3] |
| HASMC | Normal Smooth Muscle | 3,670 - 5,420[3] |
Experimental Protocols & Methodologies
Protocol 1: General Cell Proliferation Assay (Thymidine Incorporation)
This protocol outlines a method to determine the IC50 of JNJ-7706621 on cancer cell proliferation.
-
Cell Seeding: Trypsinize and count exponentially growing cells. Seed 3,000–8,000 cells per well into a 96-well plate in 100 µL of complete culture medium.[3]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Addition: Prepare serial dilutions of JNJ-7706621 in culture medium from a DMSO stock. Add 1 µL of the diluted compound to the respective wells.[3] Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the cells with the compound for 24 hours.[3]
-
Thymidine Labeling: Add 0.2 µCi/well of ¹⁴C-labeled methyl-thymidine to each well.[3]
-
Final Incubation: Incubate for an additional 24 hours at 37°C.[3]
-
Washing: Discard the medium and wash the cells twice with 200 µL of PBS per well.[3]
-
Quantification: Add 200 µL of PBS to each well, seal the plate, and quantify the incorporated ¹⁴C-thymidine using a scintillation counter (e.g., Packard Top Count).[3]
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations: Pathways and Workflows
Signaling Pathway of JNJ-7706621
Caption: Mechanism of JNJ-7706621 targeting CDK and Aurora kinases to induce cell cycle arrest.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal JNJ-7706621 concentration in a cell-based assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues with JNJ-7706621 experiments.
References
Troubleshooting inconsistent results in RORγt reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Retinoic acid receptor-related orphan receptor gamma t (RORγt) reporter assays. The information is tailored to assist scientists and drug development professionals in overcoming common challenges to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a RORγt reporter assay?
A RORγt reporter assay is a cell-based method used to screen for and characterize modulators (agonists or inverse agonists/antagonists) of RORγt activity. Typically, these assays utilize a "two-hybrid" system where the ligand-binding domain (LBD) of RORγt is fused to a heterologous DNA-binding domain (DBD), most commonly the yeast GAL4 protein. This fusion protein, when expressed in a host cell line (e.g., HEK293T or Jurkat), can bind to specific upstream activating sequences (UAS) that are engineered upstream of a reporter gene, such as firefly luciferase. The binding of the GAL4-RORγt LBD fusion protein to the UAS drives the expression of the luciferase gene. The resulting luminescence is a direct measure of RORγt transcriptional activity.
Q2: Why am I seeing a high basal level of luciferase activity even without adding a known agonist?
Endogenous molecular activators within the host cells can maintain RORγt in a state of constitutive high-level activity[1]. This is a known characteristic of many nuclear receptor assays. Therefore, the primary application of this system is often to screen for inverse agonists or antagonists that can reduce this basal activity[1].
Q3: What is the purpose of a dual-luciferase reporter assay?
A dual-luciferase assay is crucial for obtaining reliable and reproducible data by normalizing the experimental reporter (firefly luciferase) activity. A second reporter vector, typically expressing Renilla luciferase under the control of a constitutive promoter (e.g., SV40), is co-transfected into the cells[2]. The Renilla luciferase signal serves as an internal control to account for variability in transfection efficiency, cell viability, and cell number[3]. The final result is expressed as the ratio of firefly to Renilla luciferase activity, which minimizes experimental noise and provides a more accurate measure of RORγt-specific activity[2][3].
Q4: Which cell lines are most commonly used for RORγt reporter assays?
HEK293T and Jurkat cells are frequently used for RORγt reporter assays[2]. HEK293T cells are easily transfectable and are a common choice for many reporter assays[2]. Jurkat cells, being a T-lymphocyte cell line, provide a more physiologically relevant context for studying RORγt, which is a key transcription factor in Th17 cells[4].
Q5: What are typical validation parameters for a RORγt reporter assay?
A robust RORγt reporter assay should be validated for several parameters, including:
-
Z'-factor: A statistical measure of the assay's quality, with a value greater than 0.6 indicating a high-quality assay suitable for high-throughput screening[5].
-
EC50/IC50 values: The concentration of a compound that elicits a half-maximal response (EC50 for agonists) or half-maximal inhibition (IC50 for antagonists/inverse agonists). These values should be consistent with known literature values for reference compounds[5].
-
DMSO tolerance: The assay should be tolerant to the final concentration of the vehicle (typically DMSO) used to dissolve the test compounds, usually up to 1%[5].
Troubleshooting Guide for Inconsistent Results
Inconsistent results in RORγt reporter assays can arise from various factors, ranging from cell culture and transfection variability to compound-specific interference. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Variable Transfection Efficiency: Inconsistent delivery of plasmid DNA into cells. 3. Edge Effects: Evaporation from wells at the edge of the plate. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use calibrated multichannel pipettes. 2. Optimize the transfection protocol, ensuring consistent ratios of DNA to transfection reagent. Use a dual-luciferase system for normalization[3]. 3. Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. |
| Low Signal-to-Noise Ratio | 1. Low RORγt Expression: Insufficient expression of the GAL4-RORγt fusion protein. 2. Suboptimal Cell Density: Cell number is too low or too high. 3. Inefficient Luciferase Detection: Degradation of the luciferase enzyme or substrate. | 1. Verify the expression of the fusion protein via Western blot or by using a construct with a fluorescent tag. 2. Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and plate format. 3. Ensure that the luciferase detection reagents are properly stored and that the assay is read within the recommended time frame. |
| Inconsistent Dose-Response Curves | 1. Compound Cytotoxicity: Higher concentrations of the test compound may be toxic to the cells, leading to a drop in both firefly and Renilla luciferase signals[3]. 2. Compound Interference with Luciferase: The test compound may directly inhibit or enhance the activity of the luciferase enzyme. 3. Serum Component Interference: Components in the fetal bovine serum (FBS) can sometimes interfere with the assay. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to the reporter assay to assess compound toxicity. In a dual-luciferase assay, a parallel drop in both signals can indicate cytotoxicity[3]. 2. Perform a counter-screen with a cell lysate containing purified luciferase to check for direct effects of the compound on the enzyme. 3. Reduce the serum concentration during the compound treatment period or use a serum-free medium if compatible with your cells. |
| Batch-to-Batch Variability | 1. Inconsistent Cell Passage Number: Cells at very high or low passage numbers can behave differently. 2. Variability in Reagents: Differences in lots of FBS, transfection reagents, or luciferase substrates. 3. Inconsistent Incubation Times: Variations in the timing of transfection, compound treatment, and luciferase reading. | 1. Maintain a consistent range of passage numbers for your experiments and regularly thaw fresh vials of cells. 2. Test new lots of critical reagents against a standard compound before use in large-scale experiments. 3. Adhere strictly to the optimized incubation times for each step of the protocol. |
Data Presentation
Table 1: Example IC50 Values for RORγt Inverse Agonists
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound A | Jurkat | 95 | [3] |
| Compound B | HEK293T | 17 | [2] |
| ML-209 | Proprietary Mammalian Cells | Varies by lot | [1] |
| Ursolic Acid | Proprietary Mammalian Cells | Varies by lot | [1] |
| SR 1001 | Proprietary Mammalian Cells | Varies by lot | [1] |
Experimental Protocols
Protocol 1: RORγt Reporter Assay in HEK293T Cells
This protocol is adapted from established methods for nuclear receptor reporter assays[6].
1. Cell Seeding:
-
Culture HEK293T cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 25,000 - 30,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
2. Transfection:
-
Prepare a transfection mix containing:
-
pBIND-RORγt LBD plasmid (expressing the GAL4-RORγt LBD fusion).
-
pGL4.31[luc2P/GAL4UAS/Hygro] plasmid (the firefly luciferase reporter).
-
pRL-SV40 plasmid (the Renilla luciferase control for normalization).
-
-
Use a suitable transfection reagent (e.g., FuGENE 6 or Lipofectamine) according to the manufacturer's instructions. A common DNA:reagent ratio is 1:6[2].
-
Add the transfection mix to the cells and incubate for 24 hours.
3. Compound Treatment:
-
Prepare serial dilutions of test compounds in the appropriate medium.
-
Remove the transfection medium from the cells and add the compound dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known RORγt modulator).
-
Incubate for 16-24 hours.
4. Luciferase Assay:
-
Use a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).
-
Equilibrate the plate and reagents to room temperature.
-
Add the firefly luciferase substrate and measure luminescence.
-
Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla signal, then measure luminescence again.
5. Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine IC50/EC50 values.
Visualizations
RORγt Reporter Assay Signaling Pathway
Caption: RORγt reporter assay signaling cascade.
Experimental Workflow for RORγt Reporter Assay
Caption: Four-day experimental workflow.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting decision tree.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. Cell-Based Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. eubopen.org [eubopen.org]
Validation & Comparative
A Tale of Two Targets: Comparing the Discontinued RORγt Inhibitors JNJ-3534 and BMS-986251 in the Context of Psoriasis Drug Development
For researchers, scientists, and drug development professionals, the pursuit of a safe and effective oral therapy for psoriasis has been a journey of both breakthroughs and setbacks. This guide compares two such endeavors: the development of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inhibitors JNJ-3534 (JNJ-61803534) and BMS-986251. While both showed initial promise by targeting a key driver of psoriasis pathogenesis, their ultimate discontinuation due to safety concerns underscores the challenges of this therapeutic approach. In contrast, the success of alternative pathways, such as IL-23 inhibition exemplified by Janssen's icotrokinra (JNJ-77242135), provides a valuable perspective on the evolving landscape of oral psoriasis treatments.
This comparative analysis delves into the mechanisms of action, preclinical data, and developmental fate of these two RORγt inhibitors. By examining their trajectories, we can glean insights into the complexities of targeting nuclear hormone receptors for inflammatory diseases and appreciate the strategic pivots that have led to successful oral therapies.
Compound Overview and Developmental Status
Both this compound (JNJ-61803534) and BMS-986251 were small molecule inhibitors targeting RORγt, a transcription factor pivotal for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[1][2][3] However, neither compound is currently in active development.
| Feature | This compound (JNJ-61803534) | BMS-986251 |
| Alternative Names | RORγt inhibitor - Janssen/Phenex | RORγt Inverse Agonist - Bristol Myers Squibb |
| Mechanism of Action | RORγt Inverse Agonist[4][5][6] | RORγt Inverse Agonist[3][7] |
| Developer | Janssen (in-licensed from Phenex Pharmaceuticals)[8] | Bristol Myers Squibb[3] |
| Highest Development Phase | Phase 1[8][9] | Preclinical[3] |
| Development Status | Discontinued | Discontinued[3] |
| Reason for Discontinuation | Findings in a rabbit embryo-fetal development study[9] | Induced thymic lymphomas in a 6-month rasH2-Tg mouse carcinogenicity study |
Mechanism of Action: Targeting the Master Regulator of Th17 Cells
The rationale for developing RORγt inhibitors for psoriasis is rooted in the central role of the IL-23/Th17 axis in the disease's pathophysiology. RORγt is the "master regulator" transcription factor that drives the differentiation of naïve T cells into pathogenic Th17 cells.[1][2] These Th17 cells are prolific producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which act on keratinocytes to induce the characteristic skin inflammation and hyperproliferation seen in psoriasis.[1][10][11]
By inhibiting RORγt, both this compound and BMS-986251 were designed to suppress the generation of Th17 cells and, consequently, the downstream inflammatory cascade. This approach aimed to provide a broad-spectrum inhibition of Th17-mediated inflammation.
Preclinical and Early Clinical Data
A direct comparison of the efficacy of this compound and BMS-986251 is not feasible due to the early termination of their development. No clinical efficacy data in psoriasis patients has been published for either compound. However, available preclinical and Phase 1 data provide some insights.
BMS-986251
BMS-986251 was identified as a potent and selective oral RORγt inverse agonist.[3][7] Preclinical studies demonstrated its ability to inhibit IL-17 production and showed robust efficacy in mouse models of psoriasis, such as the imiquimod-induced skin inflammation model.[3][7][12]
Experimental Protocol: Imiquimod (IMQ)-Induced Skin Inflammation Model
This widely used preclinical model mimics key features of psoriasis.
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: The investigational compound (e.g., BMS-986251) is administered orally, typically starting from the first day of IMQ application.
-
Efficacy Readouts:
-
Skin Thickness: Ear thickness and back skinfold thickness are measured daily using a caliper.
-
Erythema and Scaling: Skin inflammation is scored daily based on visual assessment of redness (erythema) and scaling.
-
Histology: Skin biopsies are taken at the end of the experiment for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: mRNA levels of key cytokines (e.g., IL-17A, IL-17F, IL-22) in the skin are quantified using RT-qPCR.
-
This compound (JNJ-61803534)
JNJ-61803534 also demonstrated potent and selective RORγt inhibition.[4][6] In preclinical models, it dose-dependently reduced inflammation in the mouse collagen-induced arthritis model and significantly inhibited disease scores and the expression of RORγt-regulated genes in the imiquimod-induced skin inflammation model.[4][6] The compound progressed to a Phase 1 single ascending dose (SAD) study in healthy volunteers, where it was well-tolerated up to 200 mg and showed dose-dependent inhibition of ex vivo stimulated IL-17A production, confirming target engagement in humans.[4][6]
A Contrasting Approach: The Success of IL-23 Inhibition
The challenges encountered in the development of RORγt inhibitors stand in contrast to the success of therapies targeting the IL-23 pathway further upstream. Johnson & Johnson's (Janssen's) own icotrokinra (JNJ-77242135) is a prime example. This oral peptide is designed to selectively block the IL-23 receptor, preventing the initial signal that leads to Th17 cell differentiation and activation.[13][14]
This more targeted approach has proven to be highly effective and has so far avoided the safety concerns that plagued the RORγt inhibitors.
Conclusion for the Research Professional
The stories of this compound and BMS-986251 serve as a critical reminder of the hurdles in drug development, particularly when targeting foundational cellular processes. While the inhibition of RORγt held strong scientific appeal, the on-target or off-target toxicities proved insurmountable for these candidates. The development of these compounds was halted not due to a lack of preclinical efficacy, but because of unacceptable safety profiles in non-clinical studies.
For researchers and drug developers, the key takeaways are:
-
The challenge of targeting nuclear receptors: The broad physiological roles of nuclear receptors like RORγt can lead to unforeseen safety issues.
-
The value of upstream targeting: The success of IL-23 inhibitors like icotrokinra demonstrates that targeting a more upstream, specific signaling event can yield a better therapeutic index.
-
The iterative nature of drug development: The discontinuation of one program can provide invaluable lessons that inform the success of others. The contrast between Janssen's RORγt program and their successful oral IL-23 inhibitor program highlights this evolution in strategy.
While this compound and BMS-986251 will not become treatments for psoriasis, the research surrounding them has deepened our understanding of the Th17 pathway and contributed to the broader knowledge base that ultimately enables the development of safer and more effective therapies.
References
- 1. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation on effector T cells in the pathogenesis of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNJ 3534 - AdisInsight [adisinsight.springer.com]
- 9. drughunter.com [drughunter.com]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Rorγt+ innate lymphocytes and γδ T ... | Article | H1 Connect [archive.connect.h1.co]
- 12. immune-system-research.com [immune-system-research.com]
- 13. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 14. Extrapolating Guselkumab Efficacy to Juvenile Psoriatic Arthritis from Adult Psoriatic Arthritis and Adult and Pediatric Psoriasis Data | springermedizin.de [springermedizin.de]
A Comparative Guide for Psoriasis Research: JNJ-77242113 vs. Anti-IL-17 Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational oral peptide JNJ-77242113 (Icotrokinra) and the established class of anti-Interleukin-17 (IL-17) biologics for the treatment of moderate-to-severe plaque psoriasis. The information is intended to support research and development decisions by presenting key efficacy and safety data, outlining experimental methodologies, and visualizing the underlying biological pathways.
Executive Summary
JNJ-77242113 is a first-in-class, oral peptide antagonist of the IL-23 receptor, a key upstream regulator in the inflammatory cascade of psoriasis.[1] Anti-IL-17 biologics, such as secukinumab, ixekizumab, and brodalumab, are injectable monoclonal antibodies that target the downstream effector cytokine IL-17A or its receptor.[2] While both therapeutic strategies have demonstrated significant efficacy in psoriasis, they differ in their mechanism of action, route of administration, and available long-term data. This guide will delve into these differences to provide a comprehensive comparative overview.
Mechanism of Action
The pathogenesis of psoriasis is largely driven by the IL-23/Th17 axis.[3] Dysregulation of this pathway leads to the overproduction of pro-inflammatory cytokines, including IL-17, which in turn drives keratinocyte hyperproliferation and the characteristic psoriatic plaques.
JNJ-77242113 acts upstream by selectively binding to the IL-23 receptor, thereby inhibiting IL-23-mediated signaling and the subsequent differentiation and activation of Th17 cells.[4] This upstream inhibition reduces the production of multiple pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.
Anti-IL-17 biologics act further downstream in the inflammatory cascade. Secukinumab and ixekizumab directly bind to and neutralize IL-17A, while brodalumab targets the IL-17 receptor A (IL-17RA), blocking the signaling of multiple IL-17 family members.[2]
References
- 1. Janssen Announces Positive Topline Results for JNJ-2113--a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis - BioSpace [biospace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Icotrokinra long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
Head-to-head comparison of JNJ-3534 and JAK inhibitors in arthritis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational oral peptide JNJ-77242135 (JNJ-3534, also known as icotrokinra) and the class of Janus kinase (JAK) inhibitors in the context of preclinical arthritis models. While direct head-to-head studies are not yet available in the public domain, this document synthesizes the current understanding of their distinct mechanisms of action and presents available efficacy data from relevant inflammatory disease models.
Executive Summary
This compound and JAK inhibitors represent two distinct oral therapeutic strategies for inflammatory diseases like arthritis. This compound offers a highly targeted approach by selectively inhibiting the IL-23 receptor, a key cytokine pathway implicated in autoimmune-mediated arthritis. In contrast, JAK inhibitors provide broader immunosuppression by targeting one or more of the four Janus kinase enzymes, thereby interfering with the signaling of multiple cytokines involved in the inflammatory cascade. The choice between these mechanisms may depend on the specific inflammatory drivers of the arthritis subtype and the desired balance between efficacy and potential off-target effects.
Mechanisms of Action
This compound: Selective IL-23 Receptor Antagonism
This compound is a first-in-class oral peptide designed to selectively bind to and inhibit the interleukin-23 receptor (IL-23R).[1][2] This targeted action blocks the downstream signaling cascade initiated by IL-23, a pivotal cytokine in the pathogenesis of several autoimmune diseases, including psoriatic arthritis.[1][3] The IL-23 pathway is known to play a significant role in inflammation-mediated erosive autoimmune arthritis and bone remodeling.[3][4][5] By blocking this pathway, this compound aims to reduce the production of pro-inflammatory cytokines such as IL-17 and IL-22, thereby mitigating joint inflammation and damage.
JAK Inhibitors: Broad-Spectrum Cytokine Inhibition
Janus kinase inhibitors are small molecule drugs that interfere with the JAK-STAT signaling pathway. This pathway is a common downstream signaling cascade for a wide range of cytokines and growth factors that are crucial for immune function and inflammation. By inhibiting one or more of the four JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs can effectively reduce the inflammatory response. Several JAK inhibitors, such as tofacitinib (a JAK1/3 inhibitor), are approved for the treatment of rheumatoid arthritis.[6][7][8]
Preclinical Efficacy Data
This compound
While specific data from a collagen-induced arthritis (CIA) model for this compound is not publicly available, its potent activity has been demonstrated in other relevant inflammatory models.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Assay/Model | Result | Citation |
|---|---|---|---|
| In Vitro Potency | |||
| IL-23R Binding Affinity (KD) | Biophysical Assay | 7.1 pM | [1] |
| IL-23 Signaling Inhibition (IC50) | Human Cells | 5.6 pM | [1] |
| IFNγ Production Inhibition (IC50) | Human NK Cells | 18.4 pM | [1] |
| IFNγ Production Inhibition (IC50) | Psoriasis Patient Blood | 9 pM | [1] |
| In Vivo Efficacy | |||
| Disease Attenuation | Rat TNBS-Induced Colitis | Effective at ≥ 0.3 mg/kg/day | [1] |
| Inhibition of Skin Thickening | Rat IL-23-Induced Skin Inflammation | Dose-dependent inhibition | [2] |
| Inhibition of IL-17A, -17F, -22 | Rat IL-23-Induced Skin Inflammation | Dose-dependent inhibition |[2] |
JAK Inhibitors: Tofacitinib in a Mouse Model of Collagen-Induced Arthritis
The efficacy of tofacitinib has been evaluated in a mouse model of collagen-induced arthritis (CIA), a widely used model that mimics many aspects of human rheumatoid arthritis.
Table 2: Efficacy of Tofacitinib in a Mouse Collagen-Induced Arthritis (CIA) Model
| Parameter | Treatment Group | Result | P-value | Citation |
|---|---|---|---|---|
| Clinical Arthritis Score | CIA + Vehicle | - | - | [6] |
| CIA + Tofacitinib (15mg/kg, twice daily) | Significant reduction | p=0.03 | [6] | |
| Hind Paw Edema | CIA + Vehicle | - | - | [6] |
| CIA + Tofacitinib (15mg/kg, twice daily) | Significant reduction | p=0.04 | [6] | |
| Synovial Vessel Density | CIA without Tofacitinib | 4 (median) | - | [7] |
| | CIA + Tofacitinib (30 mg/kg/day) | 2 (median) | p=0.03 |[7] |
Experimental Protocols
This compound: Rat IL-23-Induced Skin Inflammation Model
-
Animal Model: Rats were administered this compound orally.
-
Induction of Inflammation: Inflammation was induced by intradermal injection of IL-23.
-
Treatment: this compound was administered orally at various doses.
-
Assessments: Efficacy was evaluated by measuring the change in ear thickness and the gene expression of IL-17A, IL-17F, and IL-22 in the skin.[2]
Tofacitinib: Mouse Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Male DBA/1J mice were used.
-
Induction of Arthritis: Arthritis was induced by an initial immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster injection.
-
Treatment: Tofacitinib (15 mg/kg) or vehicle was administered twice daily from day 18 to day 45 after the initial induction.[6]
-
Assessments: The severity of arthritis was evaluated using a clinical scoring system and measurement of hind paw edema.[6] Histopathological assessment of the joints was also performed.
Conclusion
This compound and JAK inhibitors offer promising, yet distinct, oral therapeutic avenues for arthritis. This compound provides a highly specific approach by targeting the IL-23 receptor, which may offer a favorable safety profile by avoiding broad immunosuppression. The preclinical data in inflammatory models, although not in a head-to-head arthritis setting, demonstrate its potent and targeted mechanism of action. JAK inhibitors have a well-established, broader mechanism of action that has proven effective in treating rheumatoid arthritis by dampening the signaling of multiple pro-inflammatory cytokines. The data from the mouse CIA model confirms the efficacy of tofacitinib in reducing the clinical signs of arthritis.
The selection of a therapeutic strategy will likely depend on the specific underlying pathology of the arthritis indication. For diseases where the IL-23 axis is a dominant driver, such as psoriatic arthritis, a targeted therapy like this compound may be particularly advantageous. For conditions with a broader cytokine involvement, the wide-ranging effects of JAK inhibitors may be more beneficial. Further clinical studies, including direct comparative trials, will be essential to fully elucidate the relative efficacy and safety of these two promising oral therapies for arthritis.
References
- 1. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year - BioSpace [biospace.com]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]
- 5. Janssen Announces Positive Topline Results for JNJ-2113--a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis - BioSpace [biospace.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
Comparison Guide: Validating the Mechanism of Action of JNJ-3534 via Genetic Knockdown
This guide provides a comparative framework for validating the mechanism of action of JNJ-3534, a small molecule inhibitor, by contrasting its pharmacological effects with those of genetic knockdowns. Based on available drug development data, this compound is identified as an inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply mechanism-of-action validation techniques.
Proposed Mechanism of Action: RORγt Inhibition
RORγt is a nuclear transcription factor essential for the differentiation of T helper 17 (Th17) cells. These cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The RORγt/IL-17 signaling axis is a critical driver of pathogenesis in several autoimmune and inflammatory diseases, including psoriasis.[1]
This compound is proposed to act as an inverse agonist, binding to RORγt and repressing its transcriptional activity. This action is expected to inhibit the differentiation of Th17 cells and subsequently reduce the production of IL-17 and other inflammatory cytokines, thereby ameliorating disease symptoms.
To validate this proposed mechanism, the phenotypic and molecular effects of this compound can be directly compared to the effects of specifically silencing the RORC gene, which encodes the RORγt protein. A high degree of concordance between the pharmacological inhibition and the genetic knockdown provides strong evidence for the on-target mechanism of the compound.
Comparative Data: Pharmacological vs. Genetic Inhibition
The following table summarizes the expected quantitative outcomes when comparing the effects of this compound to a RORC gene knockdown in an in vitro Th17 differentiation assay. The data are presented as a percentage of the positive control (vehicle-treated cells stimulated to differentiate).
| Parameter Measured | Vehicle Control | This compound (1 µM) | RORC siRNA | Negative Control |
| RORγt Protein Expression | 100% | ~95% | <15% | 100% |
| IL-17A Secretion (pg/mL) | 100% | <20% | <20% | <5% |
| Th17 Cell Population (%) | 100% | <25% | <25% | <10% |
| IL-17F mRNA Expression | 100% | <20% | <20% | <5% |
Note: This table presents illustrative data based on the known effects of RORγt inhibition. Actual results may vary.
Experimental Workflow for Mechanism Validation
A robust workflow is crucial for generating reliable comparative data. The diagram below outlines the key steps for a typical validation experiment using primary human CD4+ T cells.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are standard protocols for the key experiments outlined in the workflow.
A. siRNA-Mediated Knockdown of RORC in Human T Cells
-
Cell Preparation: Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Transfection Reagent: Use a commercial electroporation system (e.g., Amaxa Nucleofector) with a dedicated kit for primary T cells for high efficiency.
-
siRNA: Resuspend validated RORC-targeting siRNA and a non-targeting scramble control siRNA to a stock concentration of 20 µM.
-
Protocol:
-
Count cells and resuspend 5 x 10^6 cells in 100 µL of nucleofection solution.
-
Add 1.5 µL of siRNA (final concentration ~300 nM) to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the manufacturer's recommended pulse program for primary human T cells.
-
Immediately transfer cells to a pre-warmed 6-well plate containing 2 mL of complete RPMI-1640 medium.
-
Incubate for 24-48 hours before proceeding with Th17 differentiation to allow for target mRNA degradation.
-
-
Validation: Harvest a small aliquot of cells 48 hours post-transfection to confirm RORC knockdown via qPCR or Western blot.
B. In Vitro Th17 Cell Differentiation
-
Coating Plates: Coat a 24-well tissue culture plate with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.
-
Cell Plating: Wash the plate with sterile PBS. Plate 1 x 10^6 T cells per well in 1 mL of complete RPMI-1640 medium.
-
Treatment:
-
For pharmacological inhibition, add this compound (e.g., at concentrations from 10 nM to 10 µM) or vehicle (DMSO, 0.1% final concentration).
-
For genetic knockdown experiments, use cells previously transfected with RORC or scramble siRNA.
-
-
Differentiation Cocktail: Add the Th17-polarizing cytokine cocktail:
-
TGF-β (5 ng/mL)
-
IL-6 (20 ng/mL)
-
Anti-IFN-γ neutralizing antibody (10 µg/mL)
-
Anti-IL-4 neutralizing antibody (10 µg/mL)
-
-
Incubation: Incubate the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.
C. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A Quantification
-
Sample Collection: After the incubation period, centrifuge the cell plates at 400 x g for 5 minutes. Carefully collect the supernatant and store it at -80°C until analysis.
-
Assay: Use a commercial human IL-17A ELISA kit and follow the manufacturer's instructions.
-
Protocol Outline:
-
Add standards and diluted samples to the antibody-pre-coated 96-well plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4 times.
-
Add the biotin-conjugated detection antibody and incubate for 1 hour.
-
Wash the plate 4 times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate 4 times.
-
Add TMB substrate solution and incubate in the dark for 15-20 minutes.
-
Add stop solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Analysis: Calculate the concentration of IL-17A in each sample by interpolating from the standard curve.
Logical Framework for Mechanism Validation
The core logic of this validation approach rests on the principle of phenocopy. If this compound achieves its therapeutic effect by inhibiting RORγt, its cellular and molecular signature should closely mimic, or "phenocopy," the effects of directly removing the RORγt protein through genetic means.
References
JNJ-3534: A Comparative Analysis of Cross-Species Activity in Human and Mouse Models
A deep dive into the preclinical data of the RORγt inverse agonist, JNJ-3534 (also known as JNJ-61803534), reveals comparable inhibitory effects on the Th17 pathway in both human and murine systems. This guide provides a comprehensive comparison of its activity, supported by experimental data and detailed protocols for researchers in immunology and drug development.
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a critical transcription factor for the differentiation and function of Th17 cells, which are key drivers of inflammation in numerous autoimmune diseases through the production of cytokines such as IL-17A.[2] By inhibiting RORγt, this compound effectively suppresses the Th17 inflammatory pathway.
Quantitative Comparison of this compound Activity
Experimental data demonstrates that this compound exhibits a similar dose-dependent inhibition of IL-17A production in whole blood assays across different species, indicating comparable potency in human, mouse, and rat cells.
| Parameter | Human | Mouse | Rat |
| Average IC50 for IL-17A Production | 230 ± 110 nM | 172 ± 50 nM | 120 ± 10 nM |
| Cell Type | Whole Blood | Whole Blood | Whole Blood |
| Table 1: Comparative IC50 values of this compound for the inhibition of IL-17A production in human, mouse, and rat whole blood. Data from[1]. |
In a human cell-based reporter assay using HEK-293 T cells, this compound demonstrated a potent inhibition of RORγt-driven transcription with an IC50 of 9.6 nM. Further studies in isolated human CD4+ T cells confirmed its inhibitory effect on the production of IL-17A, IL-17F, and IL-22 under Th17 polarizing conditions.[1]
While specific IC50 values for IL-17A inhibition in isolated mouse Th17 cells are not detailed in the provided literature, in vivo studies in mouse models of autoimmune disease have shown significant, dose-dependent efficacy. In a mouse model of collagen-induced arthritis, oral administration of this compound led to a substantial reduction in the clinical signs of arthritis.[1][3] Similarly, in an imiquimod-induced model of skin inflammation in mice, this compound effectively inhibited the expression of RORγt target genes, including IL-17A, IL-17F, IL-22, and IL-23R.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro Human Th17 Differentiation Assay
This protocol is adapted from the methods described for the characterization of JNJ-61803534.[1]
-
Cell Isolation: Isolate total CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using standard immunomagnetic separation techniques.
-
Cell Culture: Culture the isolated CD4+ T cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).
-
Th17 Polarization: For Th17 differentiation, stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of polarizing cytokines, including IL-1β, IL-6, IL-23, and anti-IFNγ and anti-IL-4 neutralizing antibodies.
-
Compound Treatment: Add this compound at various concentrations to the cell cultures at the time of stimulation. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 3-5 days at 37°C in a humidified CO2 incubator.
-
Cytokine Analysis: After incubation, collect the cell culture supernatants and measure the concentration of IL-17A, IL-17F, and IL-22 using enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of cytokine production against the log concentration of this compound.
Mouse Collagen-Induced Arthritis (CIA) Model
The following is a general protocol for the CIA model, in which this compound has been shown to be effective.[1][4][5]
-
Animals: Use susceptible mouse strains, such as DBA/1 mice, at an age of 8-10 weeks.
-
Immunization: Emulsify type II collagen (e.g., chicken or bovine) with Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.
-
Booster: Administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Compound Administration: Begin oral administration of this compound or a vehicle control at the first signs of arthritis or prophylactically. Dosing regimens that have been reported include 3, 10, 30, and 100 mg/kg administered twice daily.[1]
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale that evaluates erythema and swelling.
-
Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Gene Expression Analysis: Isolate RNA from the paw tissue to analyze the expression of RORγt target genes (e.g., Il17a, Il17f, Il22) using quantitative real-time PCR (qRT-PCR).
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JNJ-3534 (JNJ-61803534): A Potent RORγt Inhibitor Demonstrating Superior Efficacy Over First-Generation Modulators
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel RORγt inhibitor, JNJ-61803534 (also referred to as JNJ-3534), against first-generation RORγt inhibitors. This document outlines key efficacy data, experimental methodologies, and visual representations of the associated signaling pathways.
JNJ-61803534 has emerged as a highly potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A.[1] This guide presents a detailed comparison of JNJ-61803534 with earlier, first-generation RORγt inhibitors, including digoxin, SR1001, and T-0901317, highlighting its advancements in potency and potential therapeutic application for autoimmune diseases like psoriasis.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of JNJ-61803534 in comparison to first-generation RORγt inhibitors.
In Vitro Potency and Selectivity
| Compound | Type | Target | Assay | IC50 / Ki | Selectivity | Reference |
| JNJ-61803534 | Inverse Agonist | RORγt | RORγt-driven Transcription Assay | 9.6 nM | Selective vs. RORα and RORβ | [1] |
| Digoxin | Inverse Agonist | RORγ | RORγ Transcriptional Assay | 1.98 µM | Does not affect RORα | [2][3] |
| SR1001 | Inverse Agonist | RORα and RORγt | Coactivator Interaction Assay | ~117 nM | Active on both RORα and RORγt | [4][5] |
| RORγt | Radioligand Binding Assay | Ki = 111 nM | ||||
| T-0901317 | Inverse Agonist | RORγ | Competition Radioligand Binding Assay | Ki = 51 nM, IC50 = 81 nM | Active on both RORα and RORγ | [6][7] |
| RORγ | GAL4-NR LBD Cotransfection Assay | IC50 = 1.7 µM | [8] |
In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing | Key Findings | Reference |
| JNJ-61803534 | Imiquimod-induced Psoriasis (Mouse) | 30 and 100 mg/kg, p.o. | Significantly alleviated dermal psoriatic-like inflammation. | [9] |
| JNJ-61803534 | Collagen-induced Arthritis (Mouse) | 3-100 mg/kg BID or 60 mg/kg QD, p.o. | Decreased clinical arthritis scores and hind paw histopathology scores. | [9] |
| Digoxin | Experimental Autoimmune Encephalomyelitis (Mouse) | Not Specified | Delayed onset and reduced severity of the disease. | [3] |
| SR1001 | Experimental Autoimmune Encephalomyelitis (Mouse) | 25 mg/kg | Effectively suppressed the clinical severity of the autoimmune disease. | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway and a generalized workflow for evaluating RORγt inhibitors.
Caption: The RORγt signaling pathway in Th17 cell differentiation and cytokine production.
Caption: Experimental workflow for evaluating the efficacy of RORγt inhibitors.
Detailed Experimental Protocols
RORγt Reporter Gene Assay
This assay is used to determine the potency of compounds in inhibiting RORγt-mediated transcription.
-
Cell Line: HEK293 cells are commonly used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences.
-
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., JNJ-61803534, digoxin) or vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for compound activity and reporter gene expression.
-
Luciferase Assay: A luciferase assay system is used to measure the luminescence produced, which is proportional to the transcriptional activity of RORγt.
-
Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of the RORγt activity, is calculated from the dose-response curve.
Human Th17 Differentiation Assay
This assay evaluates the effect of compounds on the differentiation of naive CD4+ T cells into Th17 cells and their cytokine production.
-
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: The isolated naive CD4+ T cells are cultured under Th17 polarizing conditions, which typically include:
-
Anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
A cocktail of cytokines such as IL-6, TGF-β, IL-1β, and IL-23.
-
-
Compound Treatment: The cells are cultured in the presence of different concentrations of the test compound or vehicle control.
-
Incubation: The cells are incubated for 3-5 days to allow for differentiation.
-
Cytokine Measurement: The concentration of IL-17A and other cytokines in the cell culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA) or other immunoassays.
-
Data Analysis: The IC50 value for the inhibition of IL-17A production is determined.
Imiquimod-Induced Psoriasis Mouse Model
This model is a widely used in vivo model to study psoriasis-like skin inflammation.
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Induction of Psoriasis: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Compound Administration: The test compound is administered to the mice, typically via oral gavage, starting from the first day of imiquimod application.
-
Clinical Scoring: The severity of the skin inflammation is scored daily based on erythema (redness), scaling, and thickness of the affected skin.
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed for the expression of pro-inflammatory cytokines like IL-17A and IL-22.
-
Data Analysis: The clinical scores, histological parameters, and cytokine levels are compared between the compound-treated group and the vehicle-treated control group to evaluate the efficacy of the compound.
References
- 1. JNJ-61803534|RORγt inverse agonist [dcchemicals.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Review of Clinical Trial Outcomes for RORγt Inhibitors in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
The Retinoid-related orphan receptor gamma t (RORγt) has emerged as a promising therapeutic target for a range of autoimmune diseases, owing to its critical role in the differentiation of pro-inflammatory T helper 17 (Th17) cells and the subsequent production of interleukin-17 (IL-17). This has led to the development of several small molecule RORγt inhibitors. This guide provides a comparative overview of the clinical trial outcomes for prominent RORγt inhibitors, including Janssen's JNJ-3534, supported by available experimental data.
Introduction to RORγt Inhibition
RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation. The IL-23/IL-17 axis, which is centrally regulated by RORγt, is a key driver of the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and multiple sclerosis. By inhibiting RORγt, these novel therapeutic agents aim to suppress the production of IL-17 and other pro-inflammatory cytokines, thereby mitigating the inflammatory cascade. This guide will delve into the clinical progress of several RORγt inhibitors, presenting available data to facilitate a comparative assessment of their potential.
Clinical Trial Outcomes: A Comparative Analysis
The clinical development of RORγt inhibitors has seen a mix of promising results and challenges. The following tables summarize the available clinical trial data for this compound and other notable RORγt inhibitors. It is important to note that direct head-to-head comparison is challenging due to the varying stages of development, trial designs, and patient populations.
Table 1: Overview of Investigated RORγt Inhibitors and their Development Status
| Compound Name | Developer | Highest Development Phase | Target Indication(s) | Status |
| JNJ-61803534 (this compound) | Janssen / Phenex Pharmaceuticals | Phase 1 | Psoriasis, Autoimmune Diseases | In Development |
| VTP-43742 | Vitae Pharmaceuticals (acquired by Allergan) | Phase 2a | Psoriasis, Autoimmune Diseases | Development Halted |
| AUR101 | Aurigene Oncology | Phase 2b | Psoriasis, Psoriatic Arthritis | Development in Psoriasis Halted |
| IMU-935 | Immunic, Inc. | Phase 1b | Psoriasis, Autoimmune Diseases | In Development |
| GSK2981278 | GlaxoSmithKline | Phase 1 | Psoriasis (Topical) | In Development |
| ABBV-157 (Cedirogant) | AbbVie / Inventiva | Phase 2b | Psoriasis, Autoimmune Diseases | Development Terminated |
Table 2: Summary of Clinical Efficacy Data for RORγt Inhibitors in Psoriasis
| Compound Name | Trial Phase | Patient Population | Key Efficacy Endpoint | Results | Citation(s) |
| JNJ-61803534 | Phase 1 | Healthy Volunteers | Ex vivo IL-17A Inhibition | Dose-dependent inhibition of ex vivo stimulated IL-17A production in whole blood. | [1][2] |
| VTP-43742 | Phase 2a | Moderate to Severe Psoriasis | PASI Score Reduction at 4 weeks | - 350 mg dose: 24% placebo-adjusted reduction. - 700 mg dose: 30% placebo-adjusted reduction. | [3][4][5] |
| AUR101 | Phase 2b (INDUS-3) | Moderate to Severe Psoriasis | PASI-75 at 12 weeks | - 400 mg BID: Met primary endpoint. - 200 mg BID & 400 mg QD: Did not meet primary endpoint. | [6][7][8][9] |
| IMU-935 | Phase 1b | Moderate to Severe Psoriasis | PASI Score Reduction at 4 weeks | Active arms did not separate from a high placebo response. | [10][11][12][13] |
Note: PASI (Psoriasis Area and Severity Index) is a widely used measure of psoriasis severity. PASI-75 represents a 75% reduction in the PASI score from baseline.
Experimental Protocols
A clear understanding of the methodologies used in clinical trials is crucial for interpreting the results. Below are detailed descriptions of key experimental protocols cited in the evaluation of these RORγt inhibitors.
Psoriasis Area and Severity Index (PASI) Score Assessment
The Psoriasis Area and Severity Index (PASI) is a quantitative rating scale used to measure the severity of psoriatic lesions based on area of involvement and plaque characteristics.
Procedure:
-
Body Division: The body is divided into four regions: head (10% of skin surface), upper extremities (20%), trunk (30%), and lower extremities (40%).
-
Assessment of Lesions: Within each region, the severity of three clinical signs - erythema (redness), induration (thickness), and desquamation (scaling) - is assessed on a 5-point scale:
-
0 = None
-
1 = Slight
-
2 = Moderate
-
3 = Severe
-
4 = Very severe
-
-
Assessment of Area: The percentage of skin area affected by psoriasis in each of the four body regions is estimated and assigned a score from 0 to 6:
-
0 = 0% involvement
-
1 = <10%
-
2 = 10-29%
-
3 = 30-49%
-
4 = 50-69%
-
5 = 70-89%
-
6 = 90-100%
-
-
Calculation: The final PASI score is calculated using a weighted formula that combines the severity and area scores for each body region. The score ranges from 0 (no disease) to 72 (most severe disease).[14][15][16][17][18]
Ex vivo Whole Blood IL-17A Inhibition Assay
This assay is used to assess the pharmacodynamic activity of a drug by measuring its ability to inhibit the production of IL-17A in whole blood samples taken from trial participants.
General Protocol:
-
Blood Collection: Whole blood is collected from subjects at specified time points before and after drug administration.
-
Stimulation: The blood samples are stimulated ex vivo with a cocktail of agents known to induce T-cell activation and cytokine production (e.g., anti-CD3/anti-CD28 antibodies, phorbol 12-myristate 13-acetate (PMA) and ionomycin).
-
Incubation: The stimulated blood is incubated for a defined period (e.g., 24-48 hours) to allow for cytokine production.
-
Measurement of IL-17A: The concentration of IL-17A in the plasma or supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Analysis: The percentage of inhibition of IL-17A production is calculated by comparing the levels in post-dose samples to pre-dose samples.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of RORγt inhibitors and the general workflow of their clinical evaluation, the following diagrams are provided.
Discussion and Future Outlook
The development of oral RORγt inhibitors holds the promise of a convenient and effective treatment for a variety of autoimmune diseases. The clinical data gathered so far, particularly from the trials of VTP-43742 and AUR101, have provided proof-of-concept for the therapeutic potential of targeting RORγt in psoriasis.[3][4][5][6][7][8][9] However, the journey to regulatory approval has been met with challenges, including dose-limiting toxicities and the difficulty of demonstrating significant efficacy over a high placebo response in some studies.[10][11][12][13]
The case of this compound (JNJ-61803534) highlights a potent and selective molecule with promising preclinical and Phase 1 data in healthy volunteers, demonstrating clear target engagement.[1][2] However, the lack of publicly available efficacy data in patient populations makes it difficult to position it relative to other inhibitors that have progressed further in clinical development.
The termination of the development of some RORγt inhibitors, such as ABBV-157, underscores the complexities of translating preclinical promise into clinical success. Future research will likely focus on optimizing the therapeutic window of these inhibitors to maximize efficacy while ensuring a favorable safety profile. Further head-to-head comparison studies will be invaluable in determining the relative merits of different RORγt inhibitors. As our understanding of the intricate role of the IL-23/IL-17 axis continues to grow, so too will the potential for developing highly effective and targeted therapies for autoimmune diseases.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 4. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 5. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. expresspharma.in [expresspharma.in]
- 8. Aurigene reports results of AUR101 in phase II study in US patients [indianpharmapost.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate - Immunic Therapeutics [imux.com]
- 12. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate [prnewswire.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 16. dermnetnz.org [dermnetnz.org]
- 17. medone-rx.com [medone-rx.com]
- 18. Psoriasis Severity Assessment Combining Physician and Patient Reported Outcomes: The Optimal Psoriasis Assessment Tool - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Research Compound JNJ-3534: A General Framework
Absence of specific public data for JNJ-3534 necessitates adherence to general best practices for investigational compound disposal. The following guidelines are based on established protocols for handling and disposing of chemical and pharmaceutical research materials. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
As a novel research compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. This compound is identified as an oral small molecule antagonist/inverse agonist of the RORγt nuclear receptor being developed by Janssen.[1] In the absence of a specific SDS, the disposal of this compound must be approached with caution, following the general principles of hazardous and pharmaceutical waste management.
General Disposal Protocol for Research Compounds
The following step-by-step process outlines a general framework for the safe disposal of a research compound like this compound. This protocol is designed to minimize environmental impact and ensure personnel safety.
-
Characterization and Segregation:
-
Treat this compound as a potentially hazardous substance.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid and liquid waste containing this compound into designated, clearly labeled waste containers.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
A lab coat.
-
-
-
Waste Container Management:
-
Use only approved hazardous waste containers provided by your EHS department.
-
Ensure containers are in good condition and compatible with the chemical properties of the waste.
-
Keep waste containers securely closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name (this compound). Include the date of initial waste accumulation.
-
-
Disposal Request and Collection:
-
Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal of pharmaceutical ingredients can lead to environmental contamination.
-
Key Safety and Disposal Principles
The following table summarizes crucial safety considerations and disposal principles applicable to research compounds where specific data is unavailable.
| Principle | Guideline | Rationale |
| Hazard Identification | Assume the compound is hazardous in the absence of specific data. | Protects personnel and the environment from unknown risks. |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste. | Ensures legal and safe disposal practices. |
| Personal Protection | Utilize appropriate PPE during all handling and disposal activities. | Minimizes risk of exposure through inhalation, ingestion, or skin contact. |
| Waste Segregation | Keep different chemical wastes separate. | Prevents potentially dangerous chemical reactions in waste containers. |
| Container Integrity | Use designated, sealed, and clearly labeled waste containers. | Prevents spills, leaks, and misidentification of waste. |
| Professional Disposal | Arrange for disposal through your institution's EHS department. | Ensures waste is transported and treated by licensed professionals. |
Illustrative Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound.
Disclaimer: This information is intended as a general guide and is not a substitute for specific institutional protocols or a formal Safety Data Sheet. The responsibility for safe and compliant chemical disposal rests with the researcher and their institution. Always prioritize guidance from your local Environmental Health and Safety department.
References
Navigating the Safe Handling of JNJ-3534: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like JNJ-3534. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on the handling protocols for Ibrutinib, a structurally and functionally similar Bruton's tyrosine kinase (BTK) inhibitor. This information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE based on established guidelines for potent compounds.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves regularly and immediately if contaminated. |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant gown should be worn. Ensure it is fully buttoned and cuffs are tucked into the inner gloves. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are mandatory. |
| Respiratory Protection | Respirator | For procedures that may generate aerosols or dusts (e.g., weighing, preparing solutions), a NIOSH-approved N95 or higher-level respirator is advised. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a risk of splashes or sprays. |
Experimental Protocols: Step-by-Step Handling and Disposal
Adherence to strict procedural guidelines is essential for the safe handling and disposal of this compound. The following protocols outline the key steps to be followed in the laboratory.
Handling and Preparation:
-
Preparation: Before handling the compound, ensure that the designated work area, typically a certified chemical fume hood or biological safety cabinet, is clean and uncluttered.
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator (if needed), safety glasses/goggles, face shield, and outer gloves.
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of the solid compound within a chemical fume hood to contain any airborne particles.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
-
When preparing solutions, add the solvent slowly to the solid to minimize splashing.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Keep containers sealed when not in use.
-
Avoid skin contact and inhalation of any dust or aerosol.
-
-
Decontamination:
-
After handling, wipe down the work surface and any contaminated equipment with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
-
Properly doff and dispose of all single-use PPE.
-
Disposal Plan:
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into designated, clearly labeled hazardous waste containers.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable materials. Place these items in a sealed, labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound, providing a clear visual guide for laboratory personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
